4-(3,3-Difluoropyrrolidin-1-yl)piperidine
Description
Properties
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2/c10-9(11)3-6-13(7-9)8-1-4-12-5-2-8/h8,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHFAPNXTVOVGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705396 | |
| Record name | 4-(3,3-Difluoropyrrolidin-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1061682-67-4 | |
| Record name | 4-(3,3-Difluoro-1-pyrrolidinyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1061682-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3,3-Difluoropyrrolidin-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Structure Elucidation of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The 3,3-difluoropyrrolidine moiety, in particular, offers a unique combination of metabolic stability and conformational constraint. This guide provides an in-depth, methodology-focused walkthrough for the unambiguous structure elucidation of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine, a representative of this important class of compounds. We will proceed from initial mass confirmation to the intricate assembly of the molecular framework using a suite of advanced 1D and 2D Nuclear Magnetic Resonance (NMR) techniques, detailing the causality behind each analytical choice to construct a self-validating dataset.
Introduction: The Rationale for Fluorinated Heterocycles
Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—make it a powerful tool in drug design. Geminal difluorination, as seen in the 3,3-difluoropyrrolidine ring, is particularly valuable. It can block metabolic oxidation at the C-3 position and modulate the pKa of the neighboring nitrogen atom, which can be critical for receptor binding and bioavailability.[1][2] The piperidine scaffold is a prevalent feature in many pharmaceuticals, making the combined 4-(3,3-Difluoropyrrolidin-1-yl)piperidine structure a relevant and illustrative target for detailed structural analysis.[3][4] This guide serves as a practical blueprint for researchers facing similar analytical challenges.
Foundational Analysis: Confirming the Molecular Blueprint
Before delving into complex connectivity experiments, the first principle is to verify the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.
High-Resolution Mass Spectrometry (HRMS)
Causality: The objective is to confirm that the synthesized molecule has the correct molecular formula, C₉H₁₆F₂N₂. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the confident determination of the elemental composition, ruling out other possibilities. The Nitrogen Rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which serves as an initial check.[5]
Predicted HRMS Data:
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₉H₁₆F₂N₂ |
| Exact Mass | 190.1336 |
| M+H⁺ (Adduct) | 191.1409 |
Fragmentation Analysis: Electron Impact (EI) or Electrospray Ionization (ESI) followed by MS/MS can provide preliminary structural clues. The fragmentation of N-heterocycles is often dominated by alpha-cleavage adjacent to the nitrogen atoms.[6] We would anticipate fragmentation patterns corresponding to the loss of the pyrrolidine or piperidine rings.
The Core of Elucidation: A Multi-technique NMR Approach
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[7] A systematic, multi-step approach is essential, where each experiment builds upon the last to create a cohesive and cross-validated structural assignment.
Experimental Protocol: NMR Sample Preparation
A high-quality spectrum is contingent on a properly prepared sample.[8][9]
-
Mass: Weigh 10-15 mg of the purified compound for ¹H and ¹³C NMR.
-
Solvent: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can impact chemical shifts.[10]
-
Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality NMR tube to remove any particulate matter.[9]
-
Homogenization: Gently vortex the sample to ensure a homogeneous solution.
Initial Survey: 1D NMR Spectra (¹H, ¹³C, ¹⁹F)
¹H NMR - Proton Scaffolding: This experiment identifies all unique proton environments in the molecule. Key insights are derived from chemical shift (electronic environment), integration (proton count), and multiplicity (number of neighboring protons).
¹³C NMR with DEPT - Carbon Backbone: The standard ¹³C{¹H} experiment reveals all unique carbon environments. It is run concurrently with Distortionless Enhancement by Polarization Transfer (DEPT) experiments to determine the type of each carbon (C, CH, CH₂, or CH₃).[11][12][13]
-
DEPT-90: Shows only CH (methine) carbons.
-
DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. Quaternary carbons (C) are absent.
¹⁹F NMR - The Fluorine Signature: Given the presence of fluorine, a ¹⁹F NMR spectrum is crucial. It provides information on the electronic environment of the fluorine atoms and their coupling to nearby protons (²JHF, ³JHF).[14][15][16] The large chemical shift range of ¹⁹F NMR makes it highly sensitive to subtle structural changes.[17][18]
Predicted 1D NMR Data Summary
The following table outlines the predicted spectral data for 4-(3,3-Difluoropyrrolidin-1-yl)piperidine, based on known chemical shift ranges for similar heterocyclic systems.[19][20][21]
| Atom # | Predicted ¹H Shift (ppm), Multiplicity, Int. | Predicted ¹³C Shift (ppm) | DEPT-135 Phase |
| 2, 5 | ~3.0 (t, 4H) | ~50 | Negative |
| 3, 4 | ~2.5 (m, 4H) | ~30 | Negative |
| 6 | ~2.8 (m, 1H) | ~60 | Positive |
| 8, 11 | ~3.2 (t, 4H) | ~55 | Negative |
| 9 | ~2.4 (t, 2H) | ~40 | Negative |
| 10 (CF₂) | - | ~125 (t, ¹JCF ≈ 245 Hz) | Absent |
Note: Actual chemical shifts can vary based on solvent and concentration. Multiplicities are simplified; complex second-order effects may be observed.
Connecting the Pieces: 2D NMR Correlation Spectroscopy
While 1D NMR provides the parts list, 2D NMR shows how they are assembled.[22][23]
COSY (Correlation Spectroscopy)
Causality: The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[24] This is the primary method for tracing out the proton spin systems within the piperidine and pyrrolidine rings independently. A cross-peak between two proton signals indicates they are neighbors.
HSQC (Heteronuclear Single Quantum Coherence)
Causality: The HSQC experiment correlates each proton signal directly to the carbon to which it is attached (¹JCH).[25] This is a critical and highly sensitive experiment that definitively links the proton and carbon skeletons.[26] For example, it will unambiguously assign the carbon signals for C-2/5 based on their correlation to the proton signals at ~3.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation)
Causality: The HMBC experiment is the final key to the puzzle, revealing correlations between protons and carbons over two or three bonds (²JCH, ³JCH).[27][28] This is how the distinct fragments identified by COSY are connected. The most crucial correlation to observe is between the proton on the piperidine ring at C-6 and the carbons of the pyrrolidine ring (C-8/11), and vice-versa. This correlation across the C-N bond unequivocally establishes the connectivity between the two heterocyclic rings.[24][29]
Data Synthesis and Conclusion
The process of structure elucidation is one of logical deduction, building a case from foundational data to intricate correlations.
-
HRMS confirms the molecular formula C₉H₁₆F₂N₂.
-
¹H, ¹³C, and DEPT NMR provide the complete inventory of proton and carbon environments, including their multiplicity.
-
¹⁹F NMR confirms the presence and environment of the geminal difluoro group.
-
COSY traces the proton-proton networks within each ring system.
-
HSQC maps each proton to its directly attached carbon, merging the ¹H and ¹³C datasets.
-
HMBC provides the long-range correlations that bridge the isolated spin systems, most critically connecting the piperidine C-6 proton to the pyrrolidine C-8/11 carbons, thereby validating the 4-(3,3-Difluoropyrrolidin-1-yl)piperidine structure.
This systematic, multi-technique approach ensures a self-validating dataset, providing the highest degree of confidence in the final structural assignment. The principles and workflow detailed herein are broadly applicable to the structural characterization of novel small molecules in drug discovery and development.
References
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
Mestre, R. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
-
Ammirati, M. J., et al. (2009). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(7), 1991-5. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
ACD/Labs. (n.d.). Interpreting a 1H-13C HMBC spectrum. Retrieved from [Link]
-
Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929-32. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
-
Epistemeo. (2013, February 5). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum [Video]. YouTube. Retrieved from [Link]
-
UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
Duthaler, R. O., & Roberts, J. D. (1978). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 100(16), 4969-4974. Retrieved from [Link]
-
Magritek. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. Retrieved from [Link]
-
Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. Retrieved from [Link]
-
Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. Trends in Analytical Chemistry, 69, 88-97. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, June 9). DEPT Carbon NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]
-
National Institutes of Health. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]
-
Chemsrc. (2025, September 20). 3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine hydrochloride. Retrieved from [Link]
-
ResearchGate. (2014, December 11). Any easy explanatory notes about HMBC?. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
Gerig, J.T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. Retrieved from [Link]
-
Dr. Puspendra Classes. (2018, November 15). Part 19: Mass Spectrometry - Factors affecting Fragmentation Pattern [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Progress in Our Understanding of 19F Chemical Shifts | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]
-
MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
Read Chemistry. (2024, April 15). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
-
ACS Publications. (n.d.). 19F Chemical Shift of Crystalline Metal Fluorides: Theoretical Predictions Based on Periodic Structure Models. The Journal of Physical Chemistry C. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4,4-Difluoropiperidine. PubChem. Retrieved from [Link]
Sources
- 1. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. organomation.com [organomation.com]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. magritek.com [magritek.com]
- 13. m.youtube.com [m.youtube.com]
- 14. jeolusa.com [jeolusa.com]
- 15. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 16. 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans: Integrating Experiment and Theory for Accurate Determination of Chemical Shift Tensors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biophysics.org [biophysics.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 22. youtube.com [youtube.com]
- 23. emerypharma.com [emerypharma.com]
- 24. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 25. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 26. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 27. acdlabs.com [acdlabs.com]
- 28. m.youtube.com [m.youtube.com]
- 29. researchgate.net [researchgate.net]
The Strategic Integration of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and pharmacokinetic properties. Within the vast landscape of fluorinated building blocks, the 4-(3,3-Difluoropyrrolidin-1-yl)piperidine scaffold has emerged as a particularly valuable motif. This technical guide provides an in-depth analysis of this compound, detailing its significance, the rationale behind its use, and its role in the development of novel therapeutics. While direct, widespread commercial availability of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine (CAS 1256345-53-4) can be limited, this guide will also explore established synthetic strategies for its preparation and that of its close analogs, empowering research teams to access this critical building block.
Introduction: The Fluorine Advantage in Piperidine Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1] Its saturated, three-dimensional structure provides an excellent framework for orienting substituents to interact with biological targets.[2] However, unsubstituted piperidines can suffer from metabolic liabilities and suboptimal physicochemical properties. The introduction of fluorine, particularly geminal difluorination, offers a sophisticated solution to these challenges.[3]
The 3,3-difluoropyrrolidinyl moiety, when appended to the 4-position of a piperidine ring, imparts several key advantages:
-
Metabolic Stability: The C-F bond is exceptionally strong, rendering the fluorinated positions resistant to metabolic oxidation, a common degradation pathway for C-H bonds.
-
Modulation of Basicity (pKa): The electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen.[3] This can be crucial for optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) properties, such as reducing off-target interactions with ion channels like hERG.[3]
-
Conformational Control: The presence of fluorine atoms can significantly influence the conformational preferences of the piperidine ring, often favoring specific chair or twist-boat conformations that can enhance binding affinity to a target protein.[4][5]
-
Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
Commercial Availability and Sourcing Strategy
As of early 2026, the direct commercial availability of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine from major chemical vendors is not widespread. However, its close structural analogs are readily available, indicating a feasible synthetic pathway for contract research organizations (CROs) or internal chemistry teams.
| Compound Name | CAS Number | Notes |
| 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride | 1373503-66-2 | A close analog with a four-membered azetidine ring instead of a five-membered pyrrolidine ring. Available from specialized building block suppliers.[6] |
| 3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine hydrochloride | 2803462-03-3 | An isomer of the target compound, with the pyrrolidine attached at a fluorinated carbon of the piperidine ring. Commercially available.[7] |
Sourcing Strategy: For research and development programs requiring 4-(3,3-Difluoropyrrolidin-1-yl)piperidine, a custom synthesis approach is the most reliable strategy. The synthetic methodologies outlined in the following section provide a roadmap for its preparation.
Synthetic Strategies: Accessing the Scaffold
The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine can be approached through several established routes in heterocyclic chemistry. A common and logical pathway involves the reductive amination of N-Boc-4-piperidone with 3,3-difluoropyrrolidine, followed by deprotection.
Key Synthetic Intermediates
The primary building blocks for the synthesis are:
-
N-Boc-4-piperidone: A commercially available and widely used starting material in piperidine chemistry.
-
3,3-Difluoropyrrolidine: This can be synthesized from commercially available precursors, such as 1-Boc-3-pyrrolidinone, via fluorination.
General Synthetic Protocol
The following represents a generalized, two-step protocol for the synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine.
Step 1: Reductive Amination
-
Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) and 3,3-difluoropyrrolidine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective choice for this transformation.
-
Reaction Conditions: The reaction is typically stirred at room temperature for 12-24 hours.
-
Work-up and Purification: Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield N-Boc-4-(3,3-difluoropyrrolidin-1-yl)piperidine.
Step 2: Boc Deprotection
-
Reaction Setup: The purified N-Boc protected intermediate is dissolved in a suitable solvent, such as DCM or dioxane.
-
Reaction Conditions: An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added. The reaction is stirred at room temperature for 1-4 hours.
-
Isolation: The solvent and excess acid are removed under reduced pressure. If the HCl salt is desired, the residue can be triturated with diethyl ether to afford the product as a solid. The free base can be obtained by neutralization with a suitable base.
Caption: Synthetic workflow for 4-(3,3-Difluoropyrrolidin-1-yl)piperidine.
Applications in Drug Discovery: Case Studies and Rationale
The 4-(3,3-Difluoropyrrolidin-1-yl)piperidine scaffold is a valuable building block for a variety of therapeutic targets. Its utility is exemplified by its incorporation into molecules targeting enzymes and receptors where the unique properties of the fluorinated motif can enhance potency, selectivity, and pharmacokinetic profiles.
A notable example of the application of a similar building block, (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, is in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[8] In this context, the difluoropyrrolidine moiety contributes to the overall potency and selectivity of the compound.[8]
The strategic placement of the 3,3-difluoropyrrolidinyl group on the piperidine core allows for the exploration of chemical space in a three-dimensional manner, which is critical for achieving high-affinity interactions with the binding pockets of target proteins.[9]
Caption: Contribution of the scaffold to drug properties.
Characterization and Quality Control
For any synthetic building block intended for use in drug discovery, rigorous characterization is paramount to ensure the integrity of subsequent biological data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the molecule. The ¹⁹F NMR spectrum will provide a clear signature of the geminal difluoro group. Conformational studies using variable temperature NMR can also provide insights into the dynamic behavior of the piperidine ring.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.
-
Purity Analysis: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compound. A purity of >95% is typically required for use in biological screening assays.
Conclusion
The 4-(3,3-Difluoropyrrolidin-1-yl)piperidine scaffold represents a valuable and strategically important building block in modern drug discovery. While its direct commercial availability may be limited, its synthesis is readily achievable through established chemical transformations. The incorporation of this motif offers medicinal chemists a powerful tool to fine-tune the properties of drug candidates, leading to improved metabolic stability, modulated basicity, and enhanced conformational control. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of fluorinated building blocks like 4-(3,3-Difluoropyrrolidin-1-yl)piperidine will undoubtedly play an increasingly critical role in the development of the next generation of medicines.
References
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition, 59(15), 6141-6146. [Link]
- Google Patents. (2013). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
-
Ammirati, M. J., et al. (2009). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(7), 1991-1995. [Link]
- Google Patents. (2020). CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
-
Nairoukh, Z., et al. (2020). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. [Link]
-
Serafin, K., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116327. [Link]
-
Roda, G., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]
-
Banks, H. D. (1992). Piperidine Synthesis. DTIC. [Link]
-
Vasilev, A. A., & Kochetkov, K. A. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(24), 7573. [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie, 132(15), 6199-6204. [Link]
-
Lead Sciences. 3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine hydrochloride. [Link]
-
Vasilev, A. A., & Kochetkov, K. A. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]
-
Kenny, A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]
- Google Patents. (2018). EP3666757A1 - PROCESS FOR PREPARING A PIPERIDIN-4-ONE.
-
Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 264-271. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1373503-66-2 Cas No. | 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride | Matrix Scientific [matrixscientific.com]
- 7. 3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine hydrochloride - Lead Sciences [lead-sciences.com]
- 8. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme-connect.de [thieme-connect.de]
Navigating the Landscape of a Key Fluorinated Building Block: A Technical Guide to 4-(3,3-Difluoropyrrolidin-1-yl)piperidine and Its Suppliers
For the modern medicinal chemist, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. The unique properties imparted by this halogen—enhanced metabolic stability, altered basicity, and modulated protein-ligand interactions—make fluorinated building blocks highly sought-after commodities. Among these, 4-(3,3-Difluoropyrrolidin-1-yl)piperidine, particularly in its dihydrochloride salt form (CAS No. 2089315-11-5), has emerged as a valuable scaffold. This technical guide offers an in-depth analysis of this compound, a comparative overview of its commercial suppliers, and practical insights for its use in research and development.
The Strategic Advantage of the 4-(3,3-Difluoropyrrolidin-1-yl)piperidine Scaffold
The 4-(3,3-Difluoropyrrolidin-1-yl)piperidine moiety combines two key heterocyclic systems: a piperidine ring and a gem-difluorinated pyrrolidine ring. This unique combination offers several advantages in drug design:
-
Metabolic Stability: The gem-difluoro group on the pyrrolidine ring is a bioisostere of a carbonyl or hydroxyl group, but it is significantly more resistant to metabolic oxidation. This can lead to improved pharmacokinetic profiles and a longer in vivo half-life of drug candidates.
-
Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the pyrrolidine nitrogen, which can be advantageous in tuning the overall physicochemical properties of a molecule, such as its solubility and cell permeability.
-
Three-Dimensionality: The spirocyclic-like connection of the two rings provides a rigid and three-dimensional scaffold, which can be beneficial for optimizing interactions with protein binding pockets. This "escape from flatland" is a key strategy in modern drug discovery to enhance selectivity and potency.[1]
-
Versatile Synthetic Handle: The secondary amine of the piperidine ring provides a convenient point for further chemical modification, allowing for the facile introduction of a wide range of substituents to explore structure-activity relationships (SAR).
The strategic incorporation of such fluorinated motifs has been shown to be a powerful strategy to enhance the druglike properties of molecules.[2]
Sourcing and Supplier Landscape
The availability of high-quality starting materials is critical for any research program. A survey of the chemical supplier landscape for 4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride reveals several potential vendors. The following table provides a comparative overview of suppliers identified through publicly available data.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) | Notes |
| Abacipharm | 4-(3,3-Difluoropyrrolidin-1-yl)piperidine | 2089315-11-5 | Not specified | Not specified | Inquire | Listed as the free base. |
| BLD Pharmatech | 4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride | 2089315-11-5 | ≥95% | 100mg, 250mg, 1g | Inquire | Offers a range of research quantities. |
| ChemShuttle | 4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride | 2089315-11-5 | >97% | 250mg, 500mg, 1g | $560 - $1400 | Provides detailed product information. |
| Laibo Chem | 4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride | 2089315-11-5 | 95% | 1g | Inquire | |
| R&D Chemicals | 4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride | 2089315-11-5 | Not specified | Not specified | Inquire | |
| RHAWN | 4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride | 2089315-11-5 | ≥95% | 100mg, 250mg | Inquire |
Disclaimer: This information is based on publicly available data and is subject to change. Researchers should always verify the specifications and availability directly with the suppliers.
Synthesis and Characterization: A Hypothetical Approach
A potential retrosynthetic pathway for the target molecule.
A likely forward synthesis would involve the reductive amination of an N-protected 4-piperidinone with 3,3-difluoropyrrolidine. The latter can be prepared from a commercially available precursor like N-Boc-3-pyrrolidinone via a fluorination reaction, for instance, using reagents like diethylaminosulfur trifluoride (DAST) or other modern fluorinating agents. A final deprotection step would yield the target compound. A patent for the preparation of 4,4-difluoropiperidine hydrochloride highlights a similar strategy of fluorinating a protected piperidone followed by deprotection.[3]
Quality Control and Characterization
Upon receiving a shipment of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride, it is crucial to perform rigorous quality control to verify its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the piperidine and pyrrolidine ring protons. The protons adjacent to the nitrogen atoms will typically appear as multiplets in the downfield region.
-
¹³C NMR: The carbon spectrum will be distinguished by the carbon bearing the two fluorine atoms, which will appear as a triplet due to C-F coupling.
-
¹⁹F NMR: A single resonance in the fluorine NMR spectrum would confirm the presence of the chemically equivalent fluorine atoms.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion for the free base (C₉H₁₆F₂N₂) is approximately 191.13.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the compound. A high-resolution column with a suitable mobile phase should be employed to separate the target compound from any potential impurities.
Applications in Medicinal Chemistry
The 4-(3,3-Difluoropyrrolidin-1-yl)piperidine scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility has been demonstrated in the development of inhibitors for various therapeutic targets. For instance, a complex derivative of 3,3-difluoropyrrolidine has been investigated as a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor for the treatment of type 2 diabetes.[4]
The general importance of the piperidine scaffold in medicinal chemistry is well-established, with this motif being present in numerous approved drugs.[1] The introduction of the gem-difluoropyrrolidine moiety is a strategic modification aimed at improving the pharmacokinetic properties of piperidine-containing drug candidates.[2]
The workflow for incorporating this building block into a drug discovery program is illustrated below.
Workflow for utilizing the building block in drug discovery.
Conclusion
4-(3,3-Difluoropyrrolidin-1-yl)piperidine is a valuable and versatile building block for medicinal chemists seeking to improve the properties of their drug candidates. Its unique combination of a metabolically stable fluorinated moiety and a readily functionalizable piperidine ring makes it an attractive scaffold for a wide range of therapeutic targets. While the number of commercial suppliers is still growing, the availability of this compound from several sources provides researchers with the opportunity to incorporate this promising building block into their discovery programs. Careful sourcing and rigorous quality control are paramount to ensuring the success of these endeavors.
References
-
Ammirati, M. J., et al. (2009). (2S,4S)-[4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(7), 1991-1995. [Link]
- Google Patents. (n.d.). CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
- Google Patents. (n.d.). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
-
Obmolova, G., et al. (2010). Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human. Xenobiotica, 40(11), 748-763. [Link]
-
Stepan, A. F., et al. (2012). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Journal of the American Chemical Society, 134(4), 2156-2159. [Link]
-
Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442. [Link]
-
Banks, H. D. (1992). Piperidine Synthesis. DTIC. [Link]
-
Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489. [Link]
-
Riss, P. J., et al. (2018). Synthesis of gem-difluorinated nucleoside analogues of the liposidomycins and evaluation as MraY inhibitors. Organic & Biomolecular Chemistry, 6(1), 157-161. [Link]
-
Sriram, D., & Yogeeswari, P. (2010). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Indian Journal of Pharmaceutical Sciences, 72(4), 523-526. [Link]
-
Telvekar, V. N. (2014). gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. Synlett, 25(18), 2661-2664. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]
-
Wang, J., et al. (2014). The role of fluorine in drug design: a perspective. Expert Opinion on Drug Discovery, 9(5), 525-538. [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 3. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]
- 4. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Deployment of the Difluoropyrrolidine Moiety in Modern Medicinal Chemistry
Introduction: From Strategic Fluorination to a Privileged Scaffold
In the landscape of modern drug discovery, the strategic incorporation of fluorine has become an indispensable tool for the medicinal chemist.[1][2] The unique properties of this small, highly electronegative atom can profoundly influence a drug candidate's metabolic stability, membrane permeability, binding affinity, and physicochemical characteristics.[2][3] When these properties are instilled within a proven heterocyclic framework, the results can be transformative. The pyrrolidine ring, a five-membered saturated heterocycle, is one such "privileged scaffold," found in a multitude of natural products and FDA-approved pharmaceuticals, valued for its utility as a versatile building block and pharmacophore.[4]
This guide delves into the specific and increasingly important role of the geminal-difluorinated pyrrolidine moiety, particularly the 3,3- and 4,4-difluoropyrrolidine motifs. By combining the metabolic resistance and potent electronic effects of gem-difluorination with the structural utility of the pyrrolidine core, this moiety offers a sophisticated method for fine-tuning the properties of the next generation of therapeutics. We will explore the fundamental physicochemical consequences of this substitution, its strategic applications in overcoming common drug development hurdles, and practical examples of its use in contemporary drug design programs.
Part 1: A Physicochemical and Structural Deep Dive
The decision to introduce a difluoropyrrolidine moiety is a deliberate one, rooted in its profound and predictable impact on the molecule's fundamental properties. The causality behind this choice stems from the powerful electron-withdrawing nature of the two fluorine atoms and the steric and stereoelectronic constraints they impose on the five-membered ring.
Potent Modulation of Basicity (pKa)
One of the most significant and actionable consequences of gem-difluorination on the pyrrolidine ring is a substantial reduction in the basicity of the nitrogen atom. The strong inductive effect of the two C-F bonds pulls electron density away from the nitrogen lone pair, making it less available for protonation.
This pKa depression is a critical tool for medicinal chemists. A high pKa can lead to extensive sequestration in acidic lysosomes or unwanted off-target interactions with aminergic GPCRs or ion channels. By lowering the pKa, the difluoropyrrolidine moiety helps to:
-
Reduce Off-Target Activity: Minimizes interactions with targets that recognize protonated amines.
-
Improve Cell Permeability: A lower pKa increases the population of the neutral, more membrane-permeable form of the molecule at physiological pH.
-
Enhance Oral Bioavailability: By controlling the ionization state, chemists can optimize the balance between solubility and permeability required for effective drug absorption.
| Compound | Structure | pKa of Conjugate Acid |
| Pyrrolidine | ~11.3 | |
| 3-Fluoropyrrolidine | ~9.5 | |
| 3,3-Difluoropyrrolidine | ~7.5[5] |
Table 1: Comparison of the basic pKa values for pyrrolidine and its fluorinated analogs. The introduction of each fluorine atom significantly reduces the basicity of the ring nitrogen.
Imposing Conformational Rigidity
Saturated rings like pyrrolidine are conformationally flexible, typically adopting "envelope" or "twist" puckers. This flexibility can be an entropic penalty upon binding to a rigid biological target. Gem-difluorination provides a powerful solution by introducing stereoelectronic effects that can lock the ring into a preferred conformation.
The dominant force at play is the gauche effect , where the electronegative fluorine atoms prefer to be gauche (a 60° dihedral angle) to the electron-deficient C-N bond. This hyperconjugative interaction (σC-H → σ*C-F) stabilizes a specific ring pucker, pre-organizing the molecule for target binding. This conformational restriction can lead to a significant increase in binding affinity and selectivity, as the entropic cost of binding is minimized.
Part 2: Strategic Applications in Drug Design
The unique physicochemical profile of the difluoropyrrolidine moiety directly translates into solutions for three of the most common challenges in drug discovery: metabolic instability, insufficient potency, and poor pharmacokinetic properties.
Blocking Metabolic "Soft Spots"
A primary driver for incorporating a difluoropyrrolidine ring is to enhance metabolic stability.[3] The carbon-hydrogen bonds on a pyrrolidine ring, particularly those adjacent to the nitrogen (α-positions), are susceptible to oxidation by Cytochrome P450 (CYP) enzymes. This metabolic liability can lead to rapid clearance and low drug exposure.
Replacing a methylene (-CH₂-) group with a difluoromethylene (-CF₂-) group effectively shields this position from metabolic attack. The C-F bond is exceptionally strong (bond dissociation energy of ~115 kcal/mol vs. ~100 kcal/mol for a C-H bond), making it highly resistant to oxidative cleavage. This "metabolic blocking" strategy can dramatically increase a compound's half-life and overall exposure, often being the key to achieving a viable pharmacokinetic profile.[6]
Bioisosterism and Potency Enhancement
The difluoromethylene group can also serve as a bioisostere for other chemical functionalities. Its size is similar to a gem-dimethyl group, but with vastly different electronic properties. More interestingly, it can act as a non-hydrolyzable mimic of a carbonyl group (C=O). The C-F bonds create a dipole moment similar to that of a carbonyl, allowing it to participate in similar electrostatic interactions within a protein binding pocket, but without the susceptibility to hydrolysis or reduction. This can be a powerful strategy for improving both the potency and the stability of a drug candidate.
Case Study: Gosogliptin, a DPP-4 Inhibitor
A prime example of the difluoropyrrolidine moiety in an approved drug is Gosogliptin (trade name Saterex), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type II diabetes.[7]
-
Structure: Gosogliptin features a central pyrrolidine ring linked to a piperazine on one side and a 3,3-difluoropyrrolidine amide on the other.[7][8][9]
-
Role of the Moiety: The 3,3-difluoropyrrolidine serves multiple strategic purposes in this molecule:
-
Metabolic Stability: The amide bond is a potential site of hydrolysis. The difluorinated ring likely enhances the stability of this region of the molecule.
-
Potency and Selectivity: The rigid conformation and strong dipole of the difluoropyrrolidine are crucial for optimal fitting and interaction within the S2 extensive subsite of the DPP-4 enzyme.
-
Physicochemical Properties: The moiety helps to achieve the overall physicochemical profile required for oral bioavailability.
-
Gosogliptin's development underscores how the difluoropyrrolidine is not merely a passive scaffold but an active, property-modulating component that contributes directly to the drug's efficacy and viability.
Part 3: Experimental Protocols and Methodologies
To translate theory into practice, this section provides validated, step-by-step protocols for the synthesis and evaluation of compounds containing a difluoropyrrolidine moiety.
Protocol 1: Synthesis of a 3,3-Difluoropyrrolidine Building Block
This protocol describes a common method for synthesizing N-Boc-3,3-difluoropyrrolidine from N-Boc-3-pyrrolidinone via deoxofluorination, a cornerstone reaction in medicinal chemistry.
Objective: To convert a ketone to a geminal difluoride.
Reaction: N-Boc-3-pyrrolidinone + Diethylaminosulfur trifluoride (DAST) → N-Boc-3,3-difluoropyrrolidine
Materials:
-
N-Boc-3-pyrrolidinone (1.0 eq)
-
Diethylaminosulfur trifluoride (DAST, 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
Reaction Setup: Under an inert atmosphere of nitrogen or argon, dissolve N-Boc-3-pyrrolidinone in anhydrous DCM in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST dropwise to the cooled solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -65 °C. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side product formation.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Very carefully and slowly, quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Safety Note: Quenching DAST is highly exothermic and releases HF gas. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-Boc-3,3-difluoropyrrolidine as a colorless oil.
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This protocol is a self-validating system to confirm the metabolic blocking hypothesis.
Objective: To compare the metabolic clearance of a difluoropyrrolidine-containing compound versus its non-fluorinated analog.
Materials:
-
Test Compounds (Difluorinated and non-fluorinated analogs), 10 mM stock in DMSO
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
NADPH regenerating system (e.g., GOLDPak)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard (e.g., 100 nM Warfarin) for quenching
-
Control compound with known clearance (e.g., Verapamil)
Procedure:
-
Preparation: Prepare a 1 µM working solution of each test compound and control in phosphate buffer.
-
Incubation Plate Setup: In a 96-well plate, add buffer and the HLM solution to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the plate at 37 °C for 10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "no-NADPH" controls. Causality Note: The reaction is NADPH-dependent; this control confirms that observed clearance is due to CYP450 metabolism.
-
Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture from the reaction plate to a quenching plate containing ice-cold acetonitrile with the internal standard. The 0-minute time point is taken immediately after adding NADPH.
-
Sample Processing: Seal the quenching plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line (k) is the elimination rate constant. Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
Expected Outcome: The difluoropyrrolidine-containing compound will exhibit a significantly longer half-life (lower clearance) compared to its non-fluorinated counterpart, validating the metabolic blocking effect of the moiety.
Conclusion and Future Outlook
The difluoropyrrolidine moiety is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to predictably modulate pKa, enforce conformational rigidity, and serve as an effective metabolic shield makes it a highly attractive building block for addressing multiple drug design challenges simultaneously. As demonstrated by its incorporation into clinical candidates and approved drugs like Gosogliptin, its strategic deployment can be the key to unlocking the desired profile of potency, selectivity, and pharmacokinetics.
The future will likely see an expansion of its use, driven by the development of more efficient and stereoselective synthetic routes to access diverse and highly functionalized difluoropyrrolidine derivatives. As drug discovery targets become more complex, the precise control over molecular properties offered by this unique scaffold will ensure its continued and growing importance in the field.
References
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available from: [Link]
-
Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Molecules, 28(11), 4491. Available from: [Link]
-
Wikipedia. (n.d.). Gosogliptin. In Wikipedia. Retrieved January 24, 2026, from [Link]
-
Zhang, L., et al. (2013). Design, Synthesis, Structure-Activity Relationships, and Docking Studies of 1-(β-1, 2, 3-Triazol Substituted Prolyl)-(S)-3, 3-Difluoropyrrolidines as a Novel Series of Potent and Selective Dipeptidyl Peptidase-4 Inhibitors. Chemical Biology & Drug Design, 81(2), 198-207. Available from: [Link]
-
Scott, J. S., et al. (2021). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. RSC Chemical Science, 12(1), 189-195. Available from: [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249774. Available from: [Link]
-
Mykhailiuk, P. K. (2022). FDA-approved pyrrolidine-containing drugs in 2022. RSC Medicinal Chemistry, 14(1), 23-25. Available from: [Link]
-
Al-Tahami, K., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6133. Available from: [Link]
-
PubChem. (n.d.). 3,3-Difluoropyrrolidine. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Rittlecitinib. (n.d.). In IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (n.d.). Ritlecitinib. In Wikipedia. Retrieved January 24, 2026, from [Link]
-
Gill, A., et al. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(21), 15648-15675. Available from: [Link]
-
Wikipedia. (n.d.). Trelagliptin. In Wikipedia. Retrieved January 24, 2026, from [Link]
-
Inoue, M., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1038-1047. Available from: [Link]
-
PubChem. (n.d.). Ritlecitinib. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). Trelagliptin. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Drug Hunter. (2023). Ritlecitinib (LITFULO): A Dogma-Breaking Covalent Inhibitor That Hides a Complex Discovery Story. Drug Hunter. Available from: [Link]
-
ResearchGate. (n.d.). Chemical structure of trelagliptin. [Image]. Retrieved January 24, 2026, from [Link]
-
Global Substance Registration System (GSRS). (n.d.). GOSOGLIPTIN. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Structures of DPP-IV Inhibitors Gosogliptin and Saxagliptin. [Image]. Retrieved January 24, 2026, from [Link]
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. 3,3-Difluoropyrrolidine Hydrochloride 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gosogliptin - Wikipedia [en.wikipedia.org]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. researchgate.net [researchgate.net]
The Strategic Integration of Fluorinated Heterocyclic Building Blocks in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The introduction of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive technical overview of fluorinated heterocyclic building blocks, delving into the rationale behind their use, key synthetic strategies, and their impact on crucial drug-like properties. Through an exploration of fundamental principles, detailed experimental protocols, and illustrative case studies of successful FDA-approved drugs, this document serves as a vital resource for researchers engaged in the design and development of novel therapeutics. The strategic incorporation of these building blocks is not merely an exercise in analog generation but a deliberate, mechanistically-driven approach to overcoming preclinical challenges and enhancing the probability of clinical success.
The Fluorine Advantage: A Paradigm Shift in Medicinal Chemistry
The deliberate incorporation of fluorine into drug candidates has transcended trend to become a fundamental strategy in drug design.[1] This is evidenced by the significant number of fluorinated drugs approved by the FDA, a testament to the transformative power of this small yet highly electronegative atom.[2] The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, impart a range of desirable attributes to a molecule.[1] When integrated into a heterocyclic framework—a privileged scaffold in a vast number of bioactive compounds—the synergistic effects can be profound.
The strategic placement of fluorine can lead to:
-
Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to cleavage by metabolic enzymes, such as cytochrome P450, thereby increasing the in-vivo half-life of a drug.[1]
-
Modulated Physicochemical Properties: Fluorine's strong electron-withdrawing nature can significantly alter the basicity (pKa) and lipophilicity (LogP) of a molecule, which in turn affects its solubility, permeability, and oral bioavailability.[1][3]
-
Improved Binding Affinity and Selectivity: The introduction of fluorine can alter the electronic distribution within a molecule, leading to more favorable interactions with the target protein. This can enhance binding affinity and, in some cases, improve selectivity for the desired target over off-targets.
The decision to incorporate a fluorinated heterocycle is therefore a calculated one, aimed at rationally addressing specific challenges in the drug discovery cascade.
Navigating the Synthetic Landscape: Key Strategies for Incorporating Fluorinated Heterocycles
The synthesis of fluorinated heterocycles presents unique challenges and opportunities. The choice of synthetic route is often dictated by the desired position of the fluorine atom, the nature of the heterocyclic core, and the availability of starting materials. Broadly, these strategies can be categorized into two main approaches: direct fluorination of a pre-formed heterocycle or the use of a fluorinated building block in the construction of the heterocyclic ring.
Direct Fluorination of Heterocycles
Direct fluorination methods introduce fluorine onto an existing heterocyclic scaffold. These methods are particularly attractive for late-stage functionalization, allowing for the rapid generation of fluorinated analogs from a common intermediate.
Nucleophilic aromatic substitution is a powerful method for introducing fluorine onto electron-deficient heterocyclic rings.[4] In this reaction, a leaving group, typically a halide such as chlorine or bromine, is displaced by a fluoride ion. The reaction is facilitated by the presence of electron-withdrawing groups on the ring, which stabilize the negatively charged Meisenheimer intermediate.[2][4]
Experimental Protocol: Synthesis of 2-Fluoropyridine via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of 2-fluoropyridine from 2-chloropyridine using potassium fluoride.
Materials:
-
2-Chloropyridine
-
Anhydrous Potassium Fluoride (spray-dried)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet
Procedure:
-
To a flame-dried reaction vessel under a nitrogen atmosphere, add anhydrous potassium fluoride (1.5 equivalents).
-
Add anhydrous DMSO to the vessel.
-
Heat the mixture to 150-180 °C with vigorous stirring to ensure the potassium fluoride is well-dispersed.
-
Slowly add 2-chloropyridine (1 equivalent) to the heated suspension.
-
Maintain the reaction at 150-180 °C and monitor the progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a stirred solution of saturated aqueous sodium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation to afford 2-fluoropyridine.
The Balz-Schiemann reaction is a classical method for the synthesis of aryl fluorides from aryl amines.[5][6] The process involves the diazotization of an amino-substituted heterocycle with a tetrafluoroborate salt, followed by thermal or photochemical decomposition of the resulting diazonium salt to yield the corresponding fluoroheterocycle.[6]
Experimental Protocol: Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction [5]
This protocol details the synthesis of 4-fluoropyridine from 4-aminopyridine.
Materials:
-
4-Aminopyridine
-
42% aqueous solution of Tetrafluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask, ice-water bath, thermometer, magnetic stirrer
Procedure:
-
In a two-necked round-bottom flask, dissolve 4-aminopyridine (14.4 g, 153 mmol) in a 42% aqueous solution of HBF₄ by gently warming to 40 °C.
-
Cool the solution to 5-7 °C in an ice-water bath to precipitate fine crystals of 4-pyridylammonium tetrafluoroborate.
-
Slowly add a solution of sodium nitrite (12.0 g, 174 mmol) in water to the suspension while maintaining the temperature between 5-9 °C. The addition should take approximately 90 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes. The mixture will turn into an orange, unclear solution.
-
Slowly add the reaction mixture to a solution of sodium bicarbonate (30.0 g, 357 mmol) in 200 mL of water to neutralize the acid.
-
Brown, gummy precipitates will form. Decant the supernatant and filter the remaining suspension through a cotton plug.
-
Extract the filtrate with dichloromethane (2 x 200 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain 4-fluoropyridine.
Synthesis from Fluorinated Building Blocks
An alternative and often more versatile approach involves the use of pre-fluorinated starting materials to construct the desired heterocyclic ring. This strategy allows for the precise placement of fluorine atoms and can provide access to a wider range of fluorinated heterocycles.
The trifluoromethyl group is a particularly valuable substituent in drug design. One effective method for synthesizing 2-(trifluoromethyl)indoles involves a domino trifluoromethylation/cyclization of 2-alkynylanilines using a copper-based trifluoromethylating reagent derived from fluoroform.[7][8]
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)indoles from 2-Alkynylanilines [7][8]
This protocol outlines the general procedure for the synthesis of 2-(trifluoromethyl)indoles.
Materials:
-
Substituted 2-alkynylaniline
-
Fluoroform-derived CuCF₃ reagent
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Reaction vessel equipped with a magnetic stirrer and nitrogen inlet
Procedure:
-
To a flame-dried reaction vessel under a nitrogen atmosphere, add the substituted 2-alkynylaniline (1 equivalent).
-
Dissolve the starting material in the anhydrous solvent.
-
Add the fluoroform-derived CuCF₃ reagent (typically 1.5-2.0 equivalents) to the reaction mixture.
-
Heat the reaction to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(trifluoromethyl)indole.
The Impact of Fluorination on Physicochemical Properties: A Quantitative Perspective
The introduction of fluorine into a heterocyclic ring systematically alters its fundamental physicochemical properties. Understanding these changes is crucial for rational drug design.
Modulation of Basicity (pKa)
The strong electron-withdrawing nature of fluorine decreases the electron density on the nitrogen atom(s) within a heterocyclic ring, thereby reducing its basicity and lowering its pKa.[1] This effect is dependent on the number and position of the fluorine atoms.
| Heterocycle | pKa (Non-fluorinated) | pKa (Fluorinated Analog) | Change in pKa |
| Pyridine | 5.25 | 2-Fluoropyridine: -0.44 | -5.69 |
| Pyridine | 5.25 | 3-Fluoropyridine: 2.97 | -2.28 |
| Pyridine | 5.25 | 4-Fluoropyridine: 1.13 | -4.12 |
| Aniline | 4.63 | 2-Fluoroaniline: 3.20 | -1.43 |
| Aniline | 4.63 | 4-Fluoroaniline: 4.65 | +0.02 |
Data compiled from various sources and may be subject to slight variations depending on experimental conditions.
Influence on Lipophilicity (LogP)
The effect of fluorination on lipophilicity is more complex and can be counterintuitive. While the trifluoromethyl group generally increases lipophilicity, the impact of a single fluorine atom is highly dependent on its position and the overall molecular context.[9] In some cases, fluorination can lead to a decrease in LogP.
| Parent Compound | LogP (Non-fluorinated) | Fluorinated Analog | LogP (Fluorinated) |
| Benzene | 2.13 | Fluorobenzene | 2.27 |
| Toluene | 2.73 | 4-Fluorotoluene | 2.88 |
| Pyridine | 0.65 | 2-Fluoropyridine | 0.98 |
| Indole | 2.14 | 5-Fluoroindole | 2.34 |
LogP values are calculated estimates and serve for comparative purposes.
Case Studies: Fluorinated Heterocycles in FDA-Approved Drugs
The successful application of fluorinated heterocyclic building blocks is best illustrated through their incorporation into marketed drugs. These case studies highlight the causal link between the fluorinated moiety and the enhanced properties of the final drug product.
Celecoxib (Celebrex®): The Role of the Trifluoromethyl Group
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. A key structural feature of celecoxib is the trifluoromethyl group on the pyrazole ring.[10] This group is crucial for the drug's selective binding to the COX-2 enzyme. The trifluoromethyl group occupies a hydrophobic side pocket in the COX-2 active site that is not present in the COX-1 isoform, thereby conferring selectivity.[10]
Sitagliptin (Januvia®): The Trifluorophenyl Moiety and DPP-4 Inhibition
Sitagliptin is an oral antihyperglycemic agent used for the treatment of type 2 diabetes. It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor. The structure of sitagliptin features a trifluorophenyl group.[11][12] This fluorinated moiety plays a critical role in the drug's potent and selective inhibition of the DPP-4 enzyme. The trifluorophenyl group engages in favorable interactions within the S1 pocket of the DPP-4 active site, contributing significantly to the overall binding affinity. The synthesis of sitagliptin has been a subject of extensive research, with various routes developed to efficiently construct the chiral β-amino acid core and incorporate the trifluorophenyl group.[12][13][14]
Voriconazole (Vfend®): The Fluoropyrimidine Advantage in Antifungal Therapy
Voriconazole is a broad-spectrum triazole antifungal agent used to treat serious fungal infections.[15][16] A distinguishing feature of voriconazole is the presence of a fluoropyrimidine ring. This fluorinated heterocycle is critical for the drug's enhanced potency and expanded spectrum of activity compared to earlier generation azole antifungals like fluconazole.[17] The fluorine atom on the pyrimidine ring is believed to enhance the drug's binding to the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis.[18]
Strategic Workflow for the Incorporation of Fluorinated Heterocycles
The decision to incorporate a fluorinated heterocyclic building block should be a strategic one, guided by a clear understanding of the project's objectives and the potential benefits and challenges. The following workflow provides a conceptual framework for this process.
Caption: A generalized workflow for the strategic incorporation of fluorinated heterocycles in a drug discovery program.
Conclusion
Fluorinated heterocyclic building blocks are indispensable tools in modern drug discovery, offering a rational and effective means to address a multitude of challenges encountered during the optimization of lead compounds. Their ability to enhance metabolic stability, modulate physicochemical properties, and improve target engagement has been repeatedly validated by the successful development of numerous FDA-approved drugs. A thorough understanding of the synthetic methodologies for their preparation, coupled with a deep appreciation for the nuanced effects of fluorination on molecular properties, empowers medicinal chemists to harness the full potential of these remarkable structural motifs. As synthetic methods continue to evolve and our understanding of fluorine's role in molecular recognition deepens, the strategic application of fluorinated heterocyclic building blocks will undoubtedly continue to drive the discovery of safer and more effective medicines.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. [Link]
-
ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... [Link]
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). [Link]
-
A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. (n.d.). [Link]
-
Al-Abdullah, N. (2004). Voriconazole: the newest triazole antifungal agent. Proceedings (Baylor University. Medical Center), 17(2), 244–248. [Link]
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic letters, 20(6), 1676–1679. [Link]
-
Wang, Z., & Zhu, J. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 6(33), 21798–21805. [Link]
-
Chen, C., Tang, W., & Chen, Y. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances, 11(7), 4153–4158. [Link]
-
Boyer Research. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]
-
Musso, D. A., & Ley, S. V. (2017). Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. Reaction Chemistry & Engineering, 2(4), 453–459. [Link]
-
El-Sayed, M. A. A., Al-Salem, H. S., & Al-Sanea, M. M. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC advances, 14(38), 27367–27402. [Link]
-
ResearchGate. (2025). Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent. [Link]
-
Unraveling the Dual Role of Voriconazole as an Antifungal Agent and Precursor to Squamous Cell Carcinoma. (2024). Science Publishing Group. [Link]
-
Maniscalco, V., Perricone, U., & Almerico, A. M. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 52(6), 1647–1651. [Link]
-
ResearchGate. (2025). Continuous flow reactor for Balz-Schiemann reaction: A new procedure for the preparation of aromatic fluorides. [Link]
-
Pop, F., Cheregi, M., Turca, N., Borbás, A., & Lázár, L. (2023). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS omega, 8(42), 39591–39599. [Link]
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]
-
Lee, S., & Kim, D. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. Molecules (Basel, Switzerland), 29(13), 3045. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Sitagliptin. [Link]
-
ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. [Link]
-
ChemRxiv. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. [Link]
-
Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide. [Link]
-
ResearchGate. (2025). (PDF) Formulation development and evaluation of voriconazole sustained release tablets. [Link]
-
Bentham Science Publishers. (2022). Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7. [Link]
-
ResearchGate. (2025). (PDF) Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. [Link]
-
Blackthorn AI. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. [Link]
-
Časar, Z., & Štefane, B. (2020). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. ACS Omega, 5(10), 5236–5244. [Link]
-
Khan Academy. (n.d.). Nucleophilic aromatic substitution I. [Link]
-
Grygorenko, O. O., & Mykhailiuk, P. K. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of organic chemistry, 82(24), 13531–13539. [Link]
-
Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules (Basel, Switzerland), 21(11), 1541. [Link]
-
Scott, L. J., & Figgitt, D. P. (2003). Voriconazole: Therapeutic Review of a New Azole Antifungal. The Annals of pharmacotherapy, 37(2), 232–240. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 8. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2014023930A1 - Process for the preparation of sitagliptin and intermediate compounds - Google Patents [patents.google.com]
- 12. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 13. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Voriconazole: therapeutic review of a new azole antifungal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Unraveling the Dual Role of Voriconazole as an Antifungal Agent and Precursor to Squamous Cell Carcinoma , Journal of Cancer Treatment and Research, Science Publishing Group [sciencepublishinggroup.com]
Unlocking the Therapeutic Potential of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine: A Guide to Emerging Research Frontiers
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1][2] The novel scaffold, 4-(3,3-difluoropyrrolidin-1-yl)piperidine, represents a compelling, yet underexplored, chemical entity at the intersection of two privileged pharmacophores: the 4-substituted piperidine ring and the gem-difluorinated pyrrolidine moiety.[3] This technical guide provides a forward-looking perspective on the potential research avenues for this compound, offering a structured approach for its synthesis, characterization, and evaluation across multiple therapeutic areas. We will delve into the scientific rationale behind prioritizing certain biological targets, provide detailed experimental protocols for synthesis and screening, and outline a strategic workflow for advancing this scaffold from a chemical curiosity to a potential clinical candidate. This document is intended for researchers, scientists, and drug development professionals seeking to explore new chemical spaces with high therapeutic potential.
Introduction: The Scientific Rationale for Investigating 4-(3,3-Difluoropyrrolidin-1-yl)piperidine
The 4-(3,3-difluoropyrrolidin-1-yl)piperidine scaffold is a fascinating convergence of structural motifs known to confer desirable pharmacological properties. The piperidine ring is a ubiquitous feature in a vast array of clinically approved drugs, valued for its ability to modulate lipophilicity and provide a vector for interacting with biological targets.[3] The 4-amino substitution pattern, in particular, is a well-established pharmacophore found in drugs targeting a diverse range of receptors and enzymes.[4]
The introduction of a 3,3-difluoropyrrolidine moiety is of particular strategic importance. The gem-difluoro group is a bioisostere of a carbonyl group, a hydroxyl group, or an ether linkage, capable of mimicking the steric and electronic properties of these functionalities while offering distinct advantages.[5][6] Specifically, the C-F bond is highly polarized and metabolically stable, which can block sites of oxidative metabolism and improve the pharmacokinetic profile of a drug candidate.[7] Furthermore, the electronegativity of the fluorine atoms can modulate the pKa of the neighboring pyrrolidine nitrogen, influencing its binding interactions and cellular permeability.[8]
Given the absence of specific literature on 4-(3,3-difluoropyrrolidin-1-yl)piperidine, this guide will extrapolate from the known pharmacology of its constituent parts to propose high-priority research areas. The core hypothesis is that the unique combination of the 4-aminopiperidine framework with the metabolic stability and modulated basicity conferred by the difluoropyrrolidine will yield novel compounds with superior drug-like properties.
Synthetic Strategy: A Reliable Pathway to the Core Scaffold
A robust and scalable synthetic route is paramount for any exploratory research campaign. For 4-(3,3-difluoropyrrolidin-1-yl)piperidine, a reductive amination strategy is proposed as the most efficient and direct method. This approach is well-precedented for the synthesis of related 4-aminopiperidine derivatives.[9]
Proposed Synthetic Workflow
The synthesis commences with commercially available N-Boc-4-piperidone and 3,3-difluoropyrrolidine hydrochloride. The workflow is designed for efficiency and amenability to library synthesis for structure-activity relationship (SAR) studies.
Caption: Proposed synthetic workflow for 4-(3,3-Difluoropyrrolidin-1-yl)piperidine.
Detailed Experimental Protocol: Reductive Amination
Objective: To synthesize 4-(3,3-difluoropyrrolidin-1-yl)-1-Boc-piperidine.
Materials:
-
N-Boc-4-piperidone (1.0 eq)
-
3,3-Difluoropyrrolidine hydrochloride (1.1 eq)
-
Triethylamine (Et3N) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)
-
Dichloromethane (DCM) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of N-Boc-4-piperidone in anhydrous DCM, add 3,3-difluoropyrrolidine hydrochloride and triethylamine.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, gradient elution with ethyl acetate in hexanes) to yield the desired product.
Rationale: The use of sodium triacetoxyborohydride is advantageous as it is a mild and selective reducing agent for iminium ions formed in situ, minimizing side reactions.[4] The Boc protecting group on the piperidine nitrogen allows for subsequent derivatization at this position if desired, or its facile removal under acidic conditions to yield the core scaffold.
Potential Therapeutic Areas and Biological Targets
The structural features of 4-(3,3-difluoropyrrolidin-1-yl)piperidine suggest several promising avenues for therapeutic investigation.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition for Type 2 Diabetes
Scientific Rationale: A significant number of DPP-IV inhibitors incorporate a pyrrolidine or fluoropyrrolidine moiety.[10][11] These groups often interact with the S1 pocket of the enzyme. The 4-aminopiperidine scaffold can serve as a robust anchor, positioning the difluoropyrrolidine for optimal interaction with the enzyme's active site. The gem-difluoro group could enhance binding affinity and improve metabolic stability compared to non-fluorinated analogs. DPP-IV inhibitors are an established class of oral medications for type 2 diabetes.[12][13]
Proposed Research Workflow:
Caption: Research workflow for evaluating DPP-IV inhibitory activity.
C-C Chemokine Receptor Type 5 (CCR5) Antagonism for HIV-1 Infection
Scientific Rationale: CCR5 is a co-receptor for the entry of R5-tropic HIV-1 into host cells.[14] Several potent CCR5 antagonists feature a piperidine or piperazine core.[15][16][17] The basic nitrogen of the piperidine ring often forms a key salt bridge interaction with an acidic residue (e.g., Glu283) in the receptor's binding pocket. The difluoropyrrolidine moiety can explore a hydrophobic pocket, with the fluorine atoms potentially enhancing binding through favorable orthogonal interactions.
Proposed Research Workflow:
Caption: Research workflow for evaluating CCR5 antagonist activity.
Opioid Receptor Modulation for Pain Management
Scientific Rationale: The 4-aminopiperidine scaffold is a key component of potent opioid analgesics such as fentanyl and its analogs.[8][18] These compounds primarily act as agonists at the mu-opioid receptor (MOR).[19] By systematically modifying the substituents on the piperidine nitrogen and exploring the conformational constraints imposed by the difluoropyrrolidine, it may be possible to develop novel MOR agonists, antagonists, or biased ligands with improved side-effect profiles (e.g., reduced respiratory depression or tolerance).[20]
Proposed Research Workflow:
Caption: Research workflow for evaluating opioid receptor modulation.
Kinase Inhibition for Oncology
Scientific Rationale: Numerous kinase inhibitors utilize heterocyclic scaffolds to interact with the ATP-binding site of various kinases.[21][22] The 4-(3,3-difluoropyrrolidin-1-yl)piperidine scaffold can be elaborated with pharmacophoric elements known to target specific kinase families (e.g., tyrosine kinases, serine/threonine kinases). The difluoropyrrolidine group could be oriented towards the solvent-exposed region or interact with the hinge region, depending on the overall molecular design. The metabolic stability conferred by the gem-difluoro group is particularly advantageous for oncology drugs that often require chronic administration.[2]
Proposed Research Workflow:
Caption: Research workflow for discovering kinase inhibitors.
Quantitative Data and Screening Protocols
Physicochemical Properties Prediction
A preliminary in silico assessment of the core scaffold suggests favorable drug-like properties.
| Property | Predicted Value | Rationale |
| Molecular Weight | ~176.2 g/mol | Well within Lipinski's Rule of Five (<500) |
| cLogP | ~1.5 | Indicates good balance of solubility and permeability |
| H-Bond Donors | 1 | Favorable for oral bioavailability |
| H-Bond Acceptors | 3 | Favorable for oral bioavailability |
| pKa (Piperidine N) | ~9.5 - 10.5 | Basic center for potential salt bridge interactions |
Note: These are estimated values and require experimental verification.
Standard Operating Procedure: In Vitro DPP-IV Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-IV.
Materials:
-
Human recombinant DPP-IV
-
Gly-Pro-AMC (substrate)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
Sitagliptin (positive control)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of test compounds in DMSO.
-
In a 384-well plate, add assay buffer, followed by the test compound dilution (final DMSO concentration ≤ 1%).
-
Add the DPP-IV enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate.
-
Read the fluorescence (Excitation: ~360 nm, Emission: ~460 nm) kinetically for 30-60 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition relative to the vehicle control (DMSO) and plot against the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Self-Validation: The inclusion of a known potent inhibitor like Sitagliptin as a positive control ensures the assay is performing correctly and allows for the relative potency of the test compounds to be benchmarked.
Conclusion and Future Directions
The 4-(3,3-difluoropyrrolidin-1-yl)piperidine scaffold represents a largely untapped area of chemical space with significant potential for drug discovery. Its synthesis is straightforward, and the strategic incorporation of the gem-difluoro moiety is predicted to confer advantageous pharmacokinetic and pharmacodynamic properties. The proposed research areas—DPP-IV inhibition, CCR5 antagonism, opioid receptor modulation, and kinase inhibition—are grounded in the established pharmacology of the scaffold's constituent parts. The systematic screening cascades outlined in this guide provide a clear and logical path for researchers to efficiently evaluate the potential of this promising new chemical entity. Future work should focus on the synthesis of a diverse library of analogs to build robust structure-activity relationships and to identify lead compounds for further preclinical development.
References
-
Mague, J. T. (2024). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 29(1), 227. [Link]
-
Kharitonov, D. S., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 277, 116742. [Link]
-
Saify, Z. S., et al. (2014). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. Journal of the Chemical Society of Pakistan, 36(5), 906-914. [Link]
-
Podlogar, B. L., et al. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 649-653. [Link]
-
El-Damasy, A. K., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(16), 11095-11135. [Link]
-
Heckmann, N. A., et al. (2024). The geminal difluoromethylene group: bioisosterism, and catalysis-based strategies for its installation into saturated rings. Chemical Science, 15(1), 24-41. [Link]
-
Hulin, B., et al. (2005). Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(20), 4447-4451. [Link]
-
Este, J. A., & Telenti, A. (2007). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Current Opinion in Investigational Drugs, 8(8), 647-654. [Link]
-
Zimmerman, D. M., et al. (1985). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 28(5), 577-584. [Link]
-
Valenta, C. R., & Leif, R. N. (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]
-
Schmalz, H. G., et al. (2020). Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Chemistry – A European Journal, 26(60), 13611-13618. [Link]
-
Achiwa, I., et al. (1991). N-alkylated 1,4-dihydropyridines: new agents to overcome multidrug resistance. Journal of Medicinal Chemistry, 34(1), 155-161. [Link]
- Labiris, R., et al. (2006). Process of making fentanyl intermediates.
-
Wikipedia. (n.d.). CCR5 receptor antagonist. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 1-28. [Link]
-
Wikipedia. (n.d.). Mu-opioid receptor. Retrieved from [Link]
-
De Martino, M., et al. (2018). 4-Substituted and 1,4-Disubstituted Piperidines. In Piperidines: Synthesis, Applications, and Properties. [Link]
-
Sausins, A., & Duburs, G. (1988). N-alkylation of 1, 4-dihydropyridine derivatives. Heterocycles, 27(1), 291-311. [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]
-
Arshad, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-190. [Link]
-
Berteina-Raboin, S., et al. (2020). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules, 25(21), 5032. [Link]
-
Debnath, A. K. (2003). Generation of Predictive Pharmacophore Models for CCR5 Antagonists: Study With Piperidine- And Piperazine-Based Compounds as a New Class of HIV-1 Entry Inhibitors. Journal of Medicinal Chemistry, 46(22), 4734-4746. [Link]
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 46, pp. 417-458). [Link]
-
Khan, K. M., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 19(4), 366-377. [Link]
-
Pasternak, G. W. (2017). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. ACS Webinars. [Link]
-
El-Gamal, M. I., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2110. [Link]
- Wang, Z. (2005). Method for preparing 4-piperidyl piperidine.
-
Burford, N. T., et al. (2020). Discovery of positive allosteric modulators and silent allosteric modulators of the -opioid receptor. Proceedings of the National Academy of Sciences, 117(10), 5519-5526. [Link]
-
Mosberg, H. I., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 649-653. [Link]
-
Kumar, R., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Journal of Medicinal Chemistry. [Link]
-
kyanite. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org. [Link]
-
Khan, I., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Iranian Journal of Pharmaceutical Research, 23(1), e134261. [Link]
-
Imamura, S., et al. (2005). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 13(2), 397-416. [Link]
-
Tlili, A., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
-
Gilmour, R. (2024). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ResearchGate. [Link]
-
Drug Design Org. (n.d.). Bioisosterism. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2016). Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors. [Link]
-
Johns Hopkins Diabetes Guide. (2018). DPP-IV Inhibitors. [Link]
-
Drugs.com. (n.d.). List of Dipeptidyl peptidase 4 inhibitors. Retrieved from [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2006055321A2 - Process of making fentanyl intermediates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioisosterism - Drug Design Org [drugdesign.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors | FDA [fda.gov]
- 13. drugs.com [drugs.com]
- 14. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 15. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Generation of predictive pharmacophore models for CCR5 antagonists: study with piperidine- and piperazine-based compounds as a new class of HIV-1 entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 20. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 22. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine
Introduction: The Significance of Fluorinated Piperidine Scaffolds in Medicinal Chemistry
The incorporation of fluorine atoms into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 4-(3,3-difluoropyrrolidin-1-yl)piperidine scaffold is a prime example of a fluorinated building block that is increasingly sought after in drug discovery programs. This motif combines the conformational rigidity of the piperidine ring, a common feature in many CNS-active and other therapeutic agents, with the metabolic blockade and modulation of pKa conferred by the gem-difluoro group on the pyrrolidine ring.
These application notes provide a comprehensive and detailed synthetic route for the preparation of 4-(3,3-difluoropyrrolidin-1-yl)piperidine, designed for researchers and scientists in the field of drug development. The described methodology is robust, scalable, and relies on well-established chemical transformations, ensuring both efficiency and reproducibility. We will first detail the synthesis of the crucial intermediate, 3,3-difluoropyrrolidine, followed by its coupling with a protected piperidone derivative and subsequent deprotection to yield the final target compound.
Overall Synthetic Strategy
The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine is strategically divided into two key stages:
-
Synthesis of the 3,3-Difluoropyrrolidine Intermediate: A practical and cost-effective route starting from readily available precursors to construct the fluorinated pyrrolidine ring system.
-
Assembly of the Final Product: A convergent synthesis involving the reductive amination of a protected piperidone with 3,3-difluoropyrrolidine, followed by the removal of the protecting group.
Caption: Overall two-part synthetic strategy.
Part 1: Synthesis of 3,3-Difluoropyrrolidine Hydrochloride
A practical and scalable synthesis of 3,3-difluoropyrrolidine has been reported, which avoids the use of hazardous fluorinating agents like DAST.[1] This route involves the initial formation of N-benzyl-3,3-difluoropyrrolidinone, its subsequent reduction, and finally, debenzylation to yield the desired pyrrolidine as its hydrochloride salt.
Protocol 1.1: Synthesis of N-Benzyl-3,3-difluoropyrrolidinone
This step involves the cyclization of 2,2-difluorosuccinic acid with benzylamine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,2-Difluorosuccinic acid | 154.06 | 15.4 g | 0.1 |
| Benzylamine | 107.15 | 10.7 g | 0.1 |
| Toluene | - | 200 mL | - |
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,2-difluorosuccinic acid (15.4 g, 0.1 mol), benzylamine (10.7 g, 0.1 mol), and toluene (200 mL).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. The reaction is typically complete within 4-6 hours, or when no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-3,3-difluoropyrrolidinone, which can be used in the next step without further purification.
Protocol 1.2: Reduction of N-Benzyl-3,3-difluoropyrrolidinone
The lactam is reduced to the corresponding amine using a suitable reducing agent such as borane-tetrahydrofuran complex.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Benzyl-3,3-difluoropyrrolidinone | 211.22 | (from previous step) | ~0.1 |
| Borane-THF complex (1 M in THF) | - | 300 mL | 0.3 |
| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - |
| Methanol | - | 50 mL | - |
| 6 M Hydrochloric acid | - | As needed | - |
Procedure:
-
Dissolve the crude N-benzyl-3,3-difluoropyrrolidinone in anhydrous THF (100 mL) in a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-THF complex (300 mL, 0.3 mol) to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol (50 mL).
-
Acidify the mixture with 6 M HCl and then heat to reflux for 1 hour.
-
Cool to room temperature and concentrate under reduced pressure to remove the THF and methanol.
-
Basify the aqueous residue with solid sodium hydroxide to pH > 12 and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give N-benzyl-3,3-difluoropyrrolidine.
Protocol 1.3: Debenzylation to 3,3-Difluoropyrrolidine Hydrochloride
The benzyl protecting group is removed by catalytic hydrogenation.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Benzyl-3,3-difluoropyrrolidine | 197.23 | (from previous step) | ~0.1 |
| Palladium on carbon (10% w/w) | - | 2.0 g | - |
| Methanol | - | 200 mL | - |
| Concentrated Hydrochloric acid | - | 8.3 mL | ~0.1 |
| Hydrogen gas | - | 1 atm (balloon) | - |
Procedure:
-
Dissolve the N-benzyl-3,3-difluoropyrrolidine in methanol (200 mL) in a round-bottom flask.
-
Add concentrated hydrochloric acid (8.3 mL, ~0.1 mol).
-
Carefully add 10% palladium on carbon (2.0 g).
-
Fit the flask with a hydrogen-filled balloon and stir the mixture vigorously at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain 3,3-difluoropyrrolidine hydrochloride as a solid. This can be used directly in the next step.
Part 2: Synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine
This part details the coupling of 3,3-difluoropyrrolidine with a protected piperidone via reductive amination, followed by deprotection.
Protocol 2.1: Reductive Amination of N-Boc-piperidin-4-one with 3,3-Difluoropyrrolidine
Reductive amination is a highly efficient method for forming C-N bonds.[3][4] The use of sodium triacetoxyborohydride (STAB) as the reducing agent is particularly advantageous as it is mild and selective for the iminium ion intermediate, preventing the reduction of the starting ketone.[1][5][6][7][8]
Caption: Reductive amination workflow.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Boc-piperidin-4-one | 199.26 | 19.9 g | 0.1 |
| 3,3-Difluoropyrrolidine hydrochloride | 143.57 | 14.4 g | 0.1 |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 31.8 g | 0.15 |
| Triethylamine (TEA) | 101.19 | 10.1 g (13.9 mL) | 0.1 |
| Dichloromethane (DCM), anhydrous | - | 400 mL | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add N-Boc-piperidin-4-one (19.9 g, 0.1 mol), 3,3-difluoropyrrolidine hydrochloride (14.4 g, 0.1 mol), and anhydrous dichloromethane (400 mL).
-
Add triethylamine (13.9 mL, 0.1 mol) to the suspension to neutralize the hydrochloride salt. Stir for 15 minutes at room temperature.
-
In a single portion, add sodium triacetoxyborohydride (31.8 g, 0.15 mol) to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (200 mL).
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-4-(3,3-difluoropyrrolidin-1-yl)piperidine.
Protocol 2.2: N-Boc Deprotection to Yield 4-(3,3-Difluoropyrrolidin-1-yl)piperidine
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the target compound.[9][10]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Boc-4-(3,3-difluoropyrrolidin-1-yl)piperidine | 290.35 | (from previous step) | ~0.08 |
| Trifluoroacetic acid (TFA) | 114.02 | 50 mL | - |
| Dichloromethane (DCM) | - | 50 mL | - |
Procedure:
-
Dissolve the N-Boc-4-(3,3-difluoropyrrolidin-1-yl)piperidine in dichloromethane (50 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (50 mL) to the stirred solution.
-
Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.
-
Dissolve the residue in a minimal amount of water and basify to pH > 12 with 6 M sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 4-(3,3-difluoropyrrolidin-1-yl)piperidine. The product can be further purified by distillation or crystallization if necessary.
Conclusion
This application note provides a detailed and reliable synthetic route for the preparation of 4-(3,3-difluoropyrrolidin-1-yl)piperidine, a valuable building block for drug discovery. By following the outlined protocols, researchers can efficiently synthesize this compound in good yield and purity. The presented methods utilize well-established and scalable chemical reactions, ensuring their applicability in a research and development setting.
References
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40. [Link]
-
Ley, S. V., & Leach, A. G. (2002). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Synlett, 2002(12), 2054-2056. [Link]
-
Li, J. J., et al. (2005). Practical Preparation of 3,3-Difluoropyrrolidine. The Journal of Organic Chemistry, 70(10), 4080-4083. [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. [Link]
-
Reddit user discussion on reductive amination of piperazine. (2023). r/OrganicChemistry. [Link]
-
Cheng, J., et al. (2021). Direct reductive amination of ketones with amines by reductive aminases. Green Chemistry, 23(14), 5131-5139. [Link]
-
Yadav, J. S., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B(05), 518-524. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Kaur, P., & Wever, W. (2018). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. The Journal of Organic Chemistry, 83(15), 8493-8499. [Link]
- Google Patents. (2016). Preparation method for 1-benzyl-3-piperidone hydrochloride. CN105622444A.
-
Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]
-
Falck, J. R., et al. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synlett, 2010(06), 879-882. [Link]
-
Reddy, P. V. N., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. Tetrahedron Letters, 53(34), 4565-4569. [Link]
- Google Patents. (2013). Synthesis method for N-Boc-3-piperidone. CN103204801A.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Reddy, P. V. N., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. Tetrahedron Letters, 53(34), 4565-4569. [Link]
-
ResearchGate. (2011). A convenient synthesis of N-Boc-4-formylpiperidine. [Link]
-
Li, J. J., et al. (2005). Practical preparation of 3,3-difluoropyrrolidine. The Journal of Organic Chemistry, 70(10), 4080-4083. [Link]
- Google Patents. (2012). Preparation method for 1-N-BOC-4-acetyl piperidine. CN102775343A.
-
Reddit user discussion on reductive amination with NaB(AcO)3. (2023). r/OrganicChemistry. [Link]
-
MySkinRecipes. (n.d.). 1-Benzyl-3,3-difluoropyrrolidine hydrochloride. [Link]
Sources
- 1. Sodium triacetoxyborohydride [organic-chemistry.org]
- 2. Sci-Hub. Practical Preparation of 3,3-Difluoropyrrolidine / The Journal of Organic Chemistry, 2005 [sci-hub.kr]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. jgtps.com [jgtps.com]
Application Notes and Protocols for Amide Coupling Reactions with 4-(3,3-Difluoropyrrolidin-1-yl)piperidine
Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool for modulating a wide array of pharmacological properties. The unique physicochemical characteristics of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The 4-(3,3-Difluoropyrrolidin-1-yl)piperidine moiety is a prime example of a fluorinated building block that has garnered significant interest. The gem-difluoro group on the pyrrolidine ring can act as a bioisostere for a carbonyl group, enhance metabolic stability by blocking potential sites of oxidation, and modulate the basicity (pKa) of the nearby nitrogen atoms, thereby influencing oral bioavailability and off-target activities.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing amide coupling reactions with the secondary amine, 4-(3,3-Difluoropyrrolidin-1-yl)piperidine. We will delve into the mechanistic underpinnings of common coupling strategies, offer detailed, field-proven protocols, and provide a troubleshooting guide to navigate the potential challenges associated with this sterically demanding and electronically modified amine.
Core Principles of Amide Coupling: Activating the Carboxylic Acid
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, often requiring harsh conditions that are incompatible with complex molecular architectures.[2] Modern amide synthesis, therefore, relies on the use of coupling reagents to "activate" the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine.[2][3] This process typically occurs in a stepwise or one-pot fashion, leading to the formation of the desired amide.[2]
A plethora of coupling reagents have been developed, each with its own mechanism of action, advantages, and limitations.[2] For the purposes of this guide, we will focus on two of the most robust and widely used classes of coupling reagents: uronium/aminium salts (e.g., HATU) and carbodiimides (e.g., EDC) often used in conjunction with an additive like HOBt.
Visualizing the General Amide Coupling Workflow
Caption: A generalized workflow for amide coupling reactions.
Experimental Protocols: A Practical Guide
The following protocols are designed to be robust starting points for the amide coupling of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine with a generic carboxylic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| 4-(3,3-Difluoropyrrolidin-1-yl)piperidine | ≥95% | Commercially Available |
| Carboxylic Acid of Interest | ≥95% | Various |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | ≥98% | Various |
| EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) | ≥98% | Various |
| HOBt (Hydroxybenzotriazole) | Anhydrous, ≥98% | Various |
| DIPEA (N,N-Diisopropylethylamine) | ≥99.5%, redistilled | Various |
| Anhydrous N,N-Dimethylformamide (DMF) | DriSolv™ or equivalent | Various |
| Anhydrous Dichloromethane (DCM) | DriSolv™ or equivalent | Various |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent Grade | Various |
| Brine (Saturated aqueous NaCl) | Reagent Grade | Various |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Reagent Grade | Various |
| Silica Gel for Flash Chromatography | 230-400 mesh | Various |
Protocol 1: HATU-Mediated Amide Coupling
HATU is a highly efficient uronium-based coupling reagent that often provides high yields and short reaction times, even with challenging substrates.[4]
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq.).
-
Dissolve the carboxylic acid in anhydrous DMF (to a concentration of approximately 0.1-0.2 M).
-
Add HATU (1.1 eq.) to the solution, followed by DIPEA (3.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. This step is crucial to avoid side reactions of HATU with the amine.
-
In a separate vial, dissolve 4-(3,3-Difluoropyrrolidin-1-yl)piperidine (1.2 eq.) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
The combination of a carbodiimide like EDC with HOBt is a classic and cost-effective method for amide bond formation.[5][6] HOBt acts as an additive to suppress racemization (if the carboxylic acid has a chiral center) and improve reaction efficiency by forming a more reactive HOBt-ester intermediate.[5]
Step-by-Step Methodology:
-
To a dry round-bottom flask, add the carboxylic acid (1.0 eq.) and HOBt (1.2 eq.).
-
Dissolve the solids in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq.) to the cooled solution and stir for 15-30 minutes at 0 °C.
-
Add 4-(3,3-Difluoropyrrolidin-1-yl)piperidine (1.1 eq.) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq.).
-
Allow the reaction to warm to room temperature and stir until completion (typically 4-24 hours), monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with water and extract with DCM or ethyl acetate.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Troubleshooting and Field-Proven Insights
Amide coupling reactions, while generally reliable, can sometimes present challenges, particularly with sterically hindered or electronically deactivated substrates.[7]
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inefficient activation of the carboxylic acid.- Low nucleophilicity of the amine due to the electron-withdrawing effect of the gem-difluoro group.- Steric hindrance around the amine nitrogen. | - Increase the amount of coupling reagent and/or base.- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or COMU).- Increase the reaction temperature (e.g., to 40-50 °C).- Increase the reaction time. |
| Formation of Side Products | - Reaction of the amine with the coupling reagent (especially with uronium salts like HATU).- Rearrangement of the activated intermediate (e.g., O-acylisourea to N-acylurea with EDC).- Epimerization of a chiral carboxylic acid. | - For HATU, ensure pre-activation of the carboxylic acid before adding the amine.- Keep reaction temperatures low, especially during the activation step with EDC.- The use of HOBt or HOAt additives minimizes epimerization. |
| Difficulty in Purification | - Water-soluble byproducts from the coupling reagents (e.g., dicyclohexylurea from DCC).- Excess unreacted starting materials. | - Use EDC, as its urea byproduct is water-soluble and can be removed during aqueous workup.[8]- Optimize stoichiometry to ensure complete consumption of the limiting reagent.- Employ a different chromatographic system (e.g., reverse-phase HPLC for polar compounds). |
Characterization of the Final Amide Product
The successful synthesis of the target amide should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The formation of the amide bond will result in characteristic shifts in the signals of the protons and carbons adjacent to the newly formed carbonyl and the nitrogen of the piperidine ring. ¹⁹F NMR can be used to confirm the presence of the difluoropyrrolidine moiety.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product. Electrospray ionization (ESI) is a common and effective method for analyzing such compounds.[9]
Logical Troubleshooting Flowchart
Caption: A flowchart for troubleshooting common amide coupling issues.
References
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]
-
ResearchGate. Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. [Link]
-
ResearchGate. gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. [Link]
-
ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
ACS Publications. High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. [Link]
-
National Institutes of Health. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. [Link]
-
National Institutes of Health. Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling. [Link]
-
National Institutes of Health. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. [Link]
-
ACS Publications. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Aapptec. Coupling Reagents. [Link]
-
Chemistry Stack Exchange. Fluorine detection in organic compounds. [Link]
-
Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
Squarespace. Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. [Link]
-
ResearchGate. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
-
Royal Society of Chemistry. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. [Link]
-
ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. [Link]
-
National Institutes of Health. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]
-
American Society for Pharmacology and Experimental Therapeutics. Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. [Link]
-
IntechOpen. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
ACS Publications. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Link]
-
Reddit. Tips and tricks for difficult amide bond formation?. [Link]
-
National Institutes of Health. Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. [Link]
-
NIST. Mass spectra of fluorocarbons. [Link]
-
National Institutes of Health. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]
-
ResearchGate. Does anyone have experience with amide coupling reaction of aniline?. [Link]
-
National Institutes of Health. Sialic Acid 4‐N‐Piperazine and Piperidine Derivatives Bind with High Affinity to the P. mirabilis Sialic Acid Sodium Solute Symporter. [Link]
-
ResearchGate. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]
-
ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]
-
National Institutes of Health. (2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[2][3][5]triazolo[1,5-a]-pyridin-6-ylphenyl)butanamide: a selective alpha-amino amide. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. hepatochem.com [hepatochem.com]
- 3. growingscience.com [growingscience.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(3,3-Difluoropyrrolidin-1-yl)piperidine as a Novel Chemical Probe for the Dopamine D4 Receptor
Introduction: Rationale for a Novel Dopamine D4 Receptor Probe
The dopamine D4 receptor (D4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the prefrontal cortex, amygdala, and hippocampus. Its unique pharmacology and distribution have implicated it in a range of neuropsychiatric disorders, including schizophrenia, ADHD, and substance abuse. Consequently, the development of selective chemical probes for the D4R is of paramount importance for both fundamental research and therapeutic discovery.
This document outlines the application of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine , a novel, rationally designed small molecule, as a high-affinity and selective chemical probe for the D4R. The design incorporates two key structural motifs: the 4-(pyrrolidinyl)piperidine scaffold, a privileged structure in CNS-active compounds, and a geminal difluorination on the pyrrolidine ring.
The introduction of the difluoro moiety is a strategic chemical modification intended to confer several advantageous properties:
-
Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms significantly lowers the basicity (pKa) of the pyrrolidine nitrogen.[1][2] This fine-tunes the electrostatic interactions with key acidic residues, such as aspartic acid, in the D4R binding pocket, potentially enhancing both affinity and selectivity.
-
Metabolic Stability: The C-F bond is exceptionally strong, and gem-difluorination at the 3-position of the pyrrolidine ring can block a potential site of metabolic oxidation, thereby increasing the probe's in vivo and in vitro stability.[3]
-
Conformational Restriction: The presence of the gem-difluoro group introduces a conformational constraint on the pyrrolidine ring.[4][5] This pre-organization of the molecule into a bioactive conformation can reduce the entropic penalty upon binding to the D4R, leading to higher affinity.
These design principles suggest that 4-(3,3-Difluoropyrrolidin-1-yl)piperidine has the potential to be a superior tool for studying D4R biology compared to non-fluorinated analogs.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a chemical probe is essential for its effective application. The following table summarizes the key properties of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆F₂N₂ | Calculated |
| Molecular Weight | 190.24 g/mol | Calculated |
| Predicted pKa (Pyrrolidine N) | ~7.5 | [1] |
| Predicted pKa (Piperidine N) | ~10.5 | |
| Predicted cLogP | 1.2 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, Methanol |
Proposed Biological Target and Mechanism of Action
We hypothesize that 4-(3,3-Difluoropyrrolidin-1-yl)piperidine acts as a competitive antagonist at the human dopamine D4 receptor. The D4 receptor is coupled to the Gαi/o family of G proteins. Upon activation by its endogenous ligand, dopamine, it inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, our probe is expected to bind to the orthosteric site of the D4R, preventing dopamine binding and the subsequent downstream signaling cascade.
Caption: Proposed mechanism of action at the D4 receptor.
Experimental Protocols
Protocol 1: In Vitro Target Validation - D4 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine for the human dopamine D4 receptor.
Materials:
-
HEK293 cell membranes expressing the human dopamine D4 receptor.
-
[³H]-Spiperone (Radioligand, specific activity ~70-90 Ci/mmol).
-
Haloperidol (Reference competitor).
-
4-(3,3-Difluoropyrrolidin-1-yl)piperidine (Test compound).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation cocktail.
-
Microplate harvester and liquid scintillation counter.
Workflow Diagram:
Caption: Workflow for the D4R radioligand binding assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine in DMSO. Create a serial dilution series in Assay Buffer to achieve final assay concentrations ranging from 0.1 nM to 10 µM.
-
Assay Setup: In a 96-well plate, add reagents in triplicate for each condition:
-
Total Binding: 50 µL of Assay Buffer.
-
Non-specific Binding (NSB): 50 µL of 10 µM Haloperidol.
-
Competition Binding: 50 µL of the test compound dilutions.
-
-
Radioligand Addition: Add 50 µL of [³H]-Spiperone (final concentration of ~0.2 nM) to all wells.
-
Membrane Addition: Add 100 µL of D4R-expressing cell membranes (final concentration of 5-10 µg protein/well) to all wells to initiate the binding reaction. The total assay volume is 200 µL.
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a microplate harvester. Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.
-
Data Acquisition: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: Cellular Target Engagement - cAMP Functional Assay
This assay measures the ability of the probe to antagonize dopamine-induced inhibition of cAMP production in cells expressing the D4 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D4 receptor.
-
Dopamine.
-
Forskolin.
-
4-(3,3-Difluoropyrrolidin-1-yl)piperidine (Test compound).
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Stimulation Buffer: HBSS with 20 mM HEPES and 0.5 mM IBMX, pH 7.4.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
-
White 384-well microplates.
Step-by-Step Procedure:
-
Cell Culture: Plate D4R-expressing cells in a white 384-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound in Stimulation Buffer.
-
Antagonist Incubation: Remove the cell culture medium and add 10 µL of the test compound dilutions to the wells. Incubate for 20 minutes at room temperature.
-
Agonist Stimulation: Prepare a solution of dopamine (at its EC₈₀ concentration, predetermined) and forskolin (10 µM) in Stimulation Buffer. Add 10 µL of this solution to the wells. For control wells (no dopamine stimulation), add only forskolin.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Normalize the data to the response of forskolin alone (100%) and the basal level (0%).
-
Plot the percentage of inhibition of the dopamine response against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the functional antagonist constant (Kb) using the Schild equation if a full dose-response curve to dopamine is generated in the presence of multiple fixed concentrations of the antagonist.
-
Selectivity Profiling
To be a valuable chemical probe, 4-(3,3-Difluoropyrrolidin-1-yl)piperidine must exhibit high selectivity for the D4R over other related receptors. It is crucial to perform counter-screening against other dopamine receptor subtypes (D1, D2, D3, D5) using similar radioligand binding assays. A selectivity of at least 100-fold over other subtypes is desirable for a high-quality chemical probe.[6]
Data Interpretation and Troubleshooting
-
High Non-Specific Binding: If NSB is greater than 20% of total binding in the radioligand assay, consider reducing the membrane protein concentration or choosing a different radioligand.
-
Low Signal-to-Noise in cAMP Assay: Ensure the forskolin concentration is optimal for stimulating a robust cAMP response. Check cell health and receptor expression levels.
-
Inconsistent IC₅₀ Values: Verify the accuracy of compound dilutions and ensure proper mixing. Check for any compound precipitation at higher concentrations.
-
Discrepancy between Binding Affinity (Ki) and Functional Potency (IC₅₀/Kb): This could indicate complex pharmacology, such as allosteric modulation or biased agonism. Further detailed functional assays may be required to investigate these possibilities.[7]
Conclusion
4-(3,3-Difluoropyrrolidin-1-yl)piperidine is a promising new chemical probe designed for the selective interrogation of the dopamine D4 receptor. Its unique physicochemical properties, imparted by strategic gem-difluorination, are hypothesized to provide high affinity and improved metabolic stability. The protocols detailed herein provide a robust framework for researchers to validate its utility in both in vitro and cellular systems, paving the way for a deeper understanding of D4R pharmacology and its role in health and disease.
References
-
Dunn, W. J., & Rask-Andersen, M. (2022). The rise of G protein-coupled receptors (GPCRs) as drug targets. Nature Reviews Drug Discovery, 21(10), 707-708. [Link]
-
PubChem. (n.d.). 3,3-Difluoropyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Surmont, R., Verniest, G., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932. [Link]
-
Manetti, D., Martini, E., Ghelardini, C., Dei, S., Galeotti, N., Guandalini, L., ... & Gualtieri, F. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2321-2324. [Link]
-
Al-Aboudi, A., & Taha, M. O. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1571-1582. [Link]
-
Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry–A European Journal, 28(21), e202200331. [Link]
-
Rauf, A., et al. (2014). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. World Journal of Pharmaceutical Research, 3(7), 123-132. [Link]
-
Ammirati, M. J., et al. (2009). (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(7), 1991-1995. [Link]
-
Mykhailiuk, P. K., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(1), 123-129. [Link]
-
O'Hagan, D. (2015). Fluorinated Rings: Conformation and Application. Israel Journal of Chemistry, 55(2), 154-164. [Link]
-
ResearchGate. (n.d.). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Retrieved from [Link]
-
Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6543. [Link]
-
LookChem. (n.d.). 3,3-Difluoropyrrolidine. Retrieved from [Link]
-
He, L., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3749-3752. [Link]
-
Park, J. H., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 603-608. [Link]
-
ResearchGate. (n.d.). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. Retrieved from [Link]
-
Wang, T., et al. (2017). Discovery of GPCR ligands for probing signal transduction pathways. The FEBS Journal, 284(14), 2208-2223. [Link]
-
Holcomb, M. J., & Lin, M. (2022). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Accounts of Chemical Research, 55(2), 173-185. [Link]
-
Monash University. (n.d.). Nonpeptidic ligands for peptide-activated G protein-coupled receptors. Retrieved from [Link]
-
Cavasotto, C. N., & Palomer, A. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases, 7(6), 1636-1647. [Link]
-
Lowe, D., et al. (2020). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 15(24), 2446-2453. [Link]
Sources
- 1. 3,3-Difluoropyrrolidine | C4H7F2N | CID 2782827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
reaction conditions for functionalizing the piperidine ring of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine
Introduction: Navigating the Synthesis of Novel Piperidine Scaffolds
The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design. The target molecule of this guide, 4-(3,3-Difluoropyrrolidin-1-yl)piperidine, presents a unique synthetic challenge and opportunity. The incorporation of a gem-difluoro group on the adjacent pyrrolidine ring is anticipated to significantly modulate the physicochemical properties of the entire molecule, including basicity, lipophilicity, and metabolic stability.[3] This guide provides a comprehensive overview of the key reaction conditions and detailed protocols for the functionalization of the piperidine nitrogen in this valuable building block, enabling researchers to unlock its potential in the discovery of novel therapeutics.
The presence of the electron-withdrawing 3,3-difluoropyrrolidinyl substituent is expected to decrease the basicity and nucleophilicity of the piperidine nitrogen. This is a critical consideration for all subsequent functionalization reactions. Therefore, the protocols outlined below have been designed to address this attenuated reactivity, employing conditions that are robust enough to drive the reactions to completion while minimizing side reactions.
Core Functionalization Strategies
This guide will focus on four primary methods for the functionalization of the piperidine nitrogen of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine:
-
N-Alkylation: Introduction of alkyl groups via direct alkylation with alkyl halides.
-
Reductive Amination: Formation of N-alkyl derivatives from aldehydes and ketones.
-
N-Acylation: Synthesis of amides through reaction with acylating agents.
-
N-Arylation: Palladium-catalyzed cross-coupling with aryl halides (Buchwald-Hartwig amination).
Section 1: N-Alkylation of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine
Scientific Rationale:
Direct N-alkylation of secondary amines with alkyl halides is a fundamental transformation. However, for less nucleophilic amines such as our substrate, the reaction may require more forcing conditions. The choice of base is critical to neutralize the newly formed hydrohalic acid and to avoid the formation of a quaternary ammonium salt by ensuring the piperidine is not in excess.[4] The use of a non-nucleophilic base such as potassium carbonate (K₂CO₃) or a hindered amine base like N,N-diisopropylethylamine (DIPEA) is recommended.[4] Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are suitable for this reaction.[4]
Experimental Protocol: N-Alkylation with an Alkyl Bromide
Materials:
-
4-(3,3-Difluoropyrrolidin-1-yl)piperidine
-
Alkyl bromide (e.g., benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-(3,3-Difluoropyrrolidin-1-yl)piperidine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to create a stirrable suspension.
-
Slowly add the alkyl bromide (1.1 eq) to the stirring mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated piperidine.
Troubleshooting:
-
Low Conversion: If the reaction stalls, consider increasing the temperature or using a stronger, non-nucleophilic base like sodium hydride (NaH) in a dry solvent like THF at 0 °C to room temperature. However, exercise caution as NaH is highly reactive.
-
Formation of Quaternary Salt: This can occur if an excess of the alkyl halide is used or if the reaction is run for an extended period after completion. Careful monitoring and stoichiometry are key.
Visualization of N-Alkylation Workflow:
Caption: Workflow for the N-alkylation of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine.
Section 2: Reductive Amination
Scientific Rationale:
Reductive amination is a highly versatile and controlled method for N-alkylation that avoids the issue of over-alkylation.[5] The reaction proceeds through the formation of an iminium ion intermediate from the condensation of the secondary amine with an aldehyde or ketone, which is then reduced in situ.[5] Due to the reduced nucleophilicity of our substrate, the formation of the iminium ion may be slower. The use of a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it does not readily reduce the starting aldehyde or ketone.[6] The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE).
Experimental Protocol: Reductive Amination with an Aldehyde
Materials:
-
4-(3,3-Difluoropyrrolidin-1-yl)piperidine
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine (1.0 eq) and the aldehyde (1.2 eq) in anhydrous DCM, add a few drops of acetic acid to catalyze iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary (Typical Yields for Reductive Amination of Piperidines):
| Aldehyde/Ketone | Reducing Agent | Solvent | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCM | 85-95 |
| Acetone | NaBH(OAc)₃ | DCE | 70-85 |
| Cyclohexanone | NaBH₃CN | MeOH | 80-90 |
Note: Yields are illustrative and may vary depending on the specific substrate and reaction conditions.
Visualization of Reductive Amination Pathway:
Caption: Reaction pathway for reductive amination.
Section 3: N-Acylation of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine
Scientific Rationale:
N-acylation of secondary amines to form amides is generally a facile reaction. Given the reduced nucleophilicity of the substrate, using a more reactive acylating agent like an acyl chloride or an acid anhydride is recommended. A non-nucleophilic base such as triethylamine (Et₃N) or pyridine is typically added to scavenge the acid byproduct. The reaction is often rapid and can be performed at room temperature or below.
Experimental Protocol: N-Acylation with an Acyl Chloride
Materials:
-
4-(3,3-Difluoropyrrolidin-1-yl)piperidine
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-(3,3-Difluoropyrrolidin-1-yl)piperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can often be purified by recrystallization or flash column chromatography.
Visualization of N-Acylation Workflow:
Caption: Workflow for the N-acylation of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine.
Section 4: Buchwald-Hartwig N-Arylation
Scientific Rationale:
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] For an electron-deficient and potentially sterically hindered secondary amine like our substrate, the choice of ligand and base is crucial for achieving high yields. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos), are generally effective. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to facilitate the catalytic cycle.[9] Anhydrous, non-polar aprotic solvents like toluene or dioxane are commonly used.
Experimental Protocol: Buchwald-Hartwig N-Arylation with an Aryl Bromide
Materials:
-
4-(3,3-Difluoropyrrolidin-1-yl)piperidine
-
Aryl bromide
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate (EtOAc)
-
Celite
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst (e.g., 2 mol % Pd₂(dba)₃), the phosphine ligand (e.g., 4 mol % XPhos), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the aryl bromide (1.0 eq) and 4-(3,3-Difluoropyrrolidin-1-yl)piperidine (1.2 eq).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with EtOAc, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparative Data for Buchwald-Hartwig Ligands:
| Ligand | Typical Catalyst Loading (mol %) | General Substrate Scope |
| XPhos | 1-4 | Broad, good for hindered amines |
| SPhos | 1-4 | Broad, effective for many couplings |
| RuPhos | 1-4 | Good for electron-deficient amines |
Note: Optimal ligand and catalyst loading should be determined empirically for each substrate combination.
Visualization of Buchwald-Hartwig Catalytic Cycle:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Safety and Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Many of the reagents used, such as alkyl halides, acyl chlorides, strong bases, and palladium catalysts, are hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Reactions under inert atmosphere require proper handling techniques to exclude air and moisture.
Conclusion
The functionalization of the piperidine ring in 4-(3,3-Difluoropyrrolidin-1-yl)piperidine opens up a rich chemical space for the development of novel compounds with potential therapeutic applications. The electron-withdrawing nature of the difluoropyrrolidinyl group necessitates careful consideration of reaction conditions. The protocols provided in this guide offer robust starting points for N-alkylation, reductive amination, N-acylation, and N-arylation. Researchers are encouraged to optimize these conditions for their specific substrates to achieve the best possible outcomes in their synthetic endeavors.
References
- Kazmierski, W. M., et al. (2011). 4,4-Disubstituted piperidines as potent and selective antagonists of the human motilin receptor. Journal of Medicinal Chemistry, 54(11), 3756–3766.
- Ammirati, M. J., et al. (2009). (2S,4S)-1-(2-aminoacetyl)-4-fluoropyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(7), 1991-1995.
- Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.
- WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google P
- Kaur, N., & Kishore, D. (2014). Recent advances in the synthesis of fluorinated heterocycles. Organic & Biomolecular Chemistry, 12(40), 7347-7377.
- Various Authors. (2017). Procedure for N-alkylation of Piperidine?
- Master Organic Chemistry. (2017).
- O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2337–2347.
- Organic Chemistry Portal.
- Korkmaz, A. (2021). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
- Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Al-Obaidi, A., et al. (2009). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
- Douglas, C. J., & Overman, L. E. (2004). Catalytic, Asymmetric Synthesis of Quaternary Carbon Centers.
- Che-Jen, H., et al. (2015). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PMC.
- WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- US4849431A - Piperidine derivative and pharmaceutical composition - Google P
- D'Alonzo, D., et al. (2019). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 24(18), 3343.
- Al-Ajely, M. S. (2019).
- Ratia, K., et al. (2021). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Central Science, 7(10), 1649–1661.
- Wang, Z., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
- Gakh, A. A., & Kirk, K. L. (Eds.). (2009).
- Synple Chem.
- Enamine.
- Huang, P.-Q., et al. (2021). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 26(16), 4698.
- US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors - Google P
- Wikipedia.
- de Alaniz, J. R. (2022). The Buchwald–Hartwig Amination After 25 Years.
- Lazar, S., & G-A, G. (2009). Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds. European Journal of Organic Chemistry, 2009(20), 3323-3334.
- Baran, P. S., et al. (2019). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 84(16), 10045-10056.
- Gakh, A. A., & Kirk, K. L. (2009).
- Marazano, C., et al. (2010). One-pot formation of piperidine- and pyrrolidine-substituted pyridinium salts via addition of 5-alkylaminopenta-2,4-dienals to N-acyliminium ions: application to the synthesis of (±)-nicotine and analogs. Organic Letters, 12(21), 4760–4763.
- Liskamp, R. M. J., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), 55599.
- Periasamy, M., & Reddy, M. R. (1998). Preparation of secondary amines by reductive amination with metallic magnesium. Journal of the Chemical Society, Perkin Transactions 1, (18), 2845-2846.
- Gonzalez-Gomez, J. C., et al. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Molecules, 27(15), 4983.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Deng, G.-J., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(23), 5277–5280.
- Jamison, T. F., et al. (2021).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. One-pot formation of piperidine- and pyrrolidine-substituted pyridinium salts via addition of 5-alkylaminopenta-2,4-dienals to N-acyliminium ions: application to the synthesis of (±)-nicotine and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Experimental Stability of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine
Welcome to the technical support center for 4-(3,3-Difluoropyrrolidin-1-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this fluorinated heterocyclic building block. My aim is to equip you with the necessary knowledge to anticipate and mitigate stability challenges, ensuring the integrity of your experimental outcomes.
The strategic incorporation of fluorine into drug candidates can significantly enhance metabolic stability and other pharmacokinetic properties.[1][2] The 3,3-difluoropyrrolidine motif, in particular, is valued for its ability to confer favorable pharmacological characteristics.[3][4] However, like any molecule, 4-(3,3-Difluoropyrrolidin-1-yl)piperidine is not entirely immune to degradation under certain experimental conditions. This guide will walk you through potential stability issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most likely sources of instability for 4-(3,3-Difluoropyrrolidin-1-yl)piperidine in my experiments?
A1: While the geminal difluoro group on the pyrrolidine ring is generally considered to enhance metabolic stability, the primary site of potential degradation for this molecule is the tertiary amine within the piperidine ring.[1][5] This amine can be susceptible to oxidation.[6] Therefore, exposure to strong oxidizing agents, prolonged exposure to atmospheric oxygen, or certain biological matrices with high oxidative potential could lead to the formation of N-oxides or other oxidative degradation products.[6]
Q2: I'm observing a gradual loss of my compound in solution over time, even when stored at low temperatures. What could be the cause?
A2: If you've ruled out contamination, this observation might point towards slow oxidation or reaction with trace impurities in your solvent. The tertiary amine of the piperidine ring is a potential site for such reactions.[6] Consider degassing your solvents prior to use and storing your stock solutions under an inert atmosphere (e.g., argon or nitrogen). Additionally, ensure the purity of your solvents, as trace acidic or reactive impurities can contribute to degradation.
Q3: Can the pH of my aqueous buffer system affect the stability of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine?
A3: Yes, pH can play a role, although the C-F bond is very strong and generally resistant to hydrolysis.[5] Extreme pH values (highly acidic or highly basic) could potentially catalyze degradation pathways, although this is less likely for the fluorinated portion of the molecule. More critically, the protonation state of the piperidine nitrogen is pH-dependent. At physiological pH, this amine will be protonated, which can influence its reactivity and interactions with other molecules in your system. While significant degradation under typical buffered conditions (pH 4-8) is not widely reported for similar structures, it is a parameter to consider in forced degradation studies.[7][8]
Q4: Are there any specific analytical techniques recommended for monitoring the stability of this compound?
A4: Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) is the gold standard for stability studies.[9][10] This combination allows for the separation of the parent compound from any potential degradants and provides mass information for their identification. A UV detector can also be used if the compound or its degradants are chromophoric. For quantitative analysis of fluorine content, specialized techniques like high-resolution continuum source graphite furnace molecular absorption spectrometry (HR-CS GF MAS) can be employed, though this is less common for routine stability monitoring.[11]
Troubleshooting Guide
This section provides a more in-depth, scenario-based approach to troubleshooting stability issues.
Scenario 1: Inconsistent Results in Biological Assays
Problem: You are observing high variability in your bioassay results, suggesting that the concentration of the active compound might be changing during the experiment.
Root Cause Analysis and Solutions:
-
Potential for Metabolic Degradation: While the difluoropyrrolidine moiety is designed to be metabolically robust, interactions with cellular systems, particularly those with high cytochrome P450 activity, could lead to metabolism on other parts of the molecule.[4][12]
-
Troubleshooting Step: Run a control experiment where you incubate 4-(3,3-Difluoropyrrolidin-1-yl)piperidine in your assay medium (with and without cells/microsomes) for the duration of your experiment. Analyze samples at different time points by LC-MS to check for the appearance of new peaks that could correspond to metabolites.
-
-
Adsorption to Labware: Highly lipophilic compounds can adsorb to plastic labware, leading to a decrease in the effective concentration.
-
Troubleshooting Step: Compare the recovery of the compound from polypropylene and glass vials. If adsorption is an issue, consider using low-adhesion microplates or glass inserts.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method.[13]
Objective: To evaluate the stability of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine under various stress conditions.
Materials:
-
4-(3,3-Difluoropyrrolidin-1-yl)piperidine
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
UV lamp (254 nm)
-
Heating block or oven
-
HPLC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a vial of the stock solution to UV light at 254 nm for 24 hours.
-
Control: Keep a vial of the stock solution at 4°C, protected from light.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by a validated LC-MS method.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks. The mass spectrometer will provide mass-to-charge ratios for the potential degradation products, aiding in their identification.
| Stress Condition | Expected Outcome | Potential Degradation Products |
| Acid Hydrolysis | Likely stable | Minimal degradation expected |
| Base Hydrolysis | Likely stable | Minimal degradation expected |
| Oxidation (H₂O₂) | Degradation likely | N-oxide, ring-opened products |
| Thermal Degradation | Possible degradation | Varies with temperature and duration |
| Photodegradation | Possible degradation | Radical-mediated degradation products |
Visualizing Potential Degradation Pathways
The following diagram illustrates a hypothetical oxidative degradation pathway of the piperidine ring, which is a primary area of concern for the stability of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine.
Caption: Hypothetical oxidative degradation of the piperidine moiety.
Workflow for Investigating Compound Instability
This workflow provides a systematic approach to diagnosing and resolving stability issues encountered during your experiments.
Sources
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ViewArticleDetail [ijpronline.com]
Validation & Comparative
A Scientist's Guide to the Difluoropyrrolidine Moiety: Leveraging Strategic Fluorination for Superior Drug Properties
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
In the landscape of medicinal chemistry, few elements have had as profound an impact as fluorine.[1][2][3] Its strategic incorporation into drug candidates can dramatically enhance potency, metabolic stability, and pharmacokinetic profiles.[1][3][4] This is evidenced by the fact that over half of newly approved small-molecule drugs now contain at least one fluorine atom.[2] Among the diverse array of fluorinated building blocks, the difluoropyrrolidine moiety has emerged as a particularly powerful tool.
This guide provides an in-depth comparison of the difluoropyrrolidine scaffold against its non-fluorinated pyrrolidine counterpart. We will explore the fundamental physicochemical advantages conferred by gem-difluorination, supported by comparative data and validated experimental protocols, to offer researchers and drug development professionals a clear understanding of when and why to deploy this valuable chemical motif.
Part 1: The Physicochemical Impact of gem-Difluorination
The introduction of a gem-difluoro (CF2) group onto the pyrrolidine ring is not a subtle tweak; it is a profound modification that leverages fluorine's unique properties—high electronegativity and the strength of the carbon-fluorine bond—to reshape a molecule's behavior.[2][5][6]
pKa Modulation: Taming Basicity with Precision
One of the most significant and predictable advantages of incorporating a difluoropyrrolidine moiety is the modulation of the basicity (pKa) of the pyrrolidine nitrogen.
The Underlying Causality: The two fluorine atoms exert a powerful electron-withdrawing inductive effect through the sigma bonds of the carbon framework.[7][8][9] This effect reduces the electron density on the nitrogen atom, making its lone pair of electrons less available to accept a proton. The result is a substantial and quantifiable decrease in the amine's pKa. For amine-containing drugs, adjusting the pKa is critical for optimizing properties like solubility, cell permeability, and off-target activity (e.g., hERG channel binding).[10]
Comparative Data: The impact of gem-difluorination on pKa is stark when compared to the parent pyrrolidine ring. Placing the CF2 group at the 3-position (β to the nitrogen) has a pronounced effect.
| Compound | Structure | Typical pKa | ΔpKa (vs. Pyrrolidine) |
| Pyrrolidine | (Image of Pyrrolidine) | ~11.3 | - |
| 3,3-Difluoropyrrolidine | (Image of 3,3-Difluoropyrrolidine) | ~7.5 - 8.5 | ~2.8 - 3.8 units |
Note: Exact pKa values can vary based on experimental conditions and substitution patterns on the nitrogen.
This multi-point pKa reduction allows chemists to fine-tune a molecule's ionization state at physiological pH (7.4), which can be the key to unlocking a desired ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[11]
Conformational Control: Pre-organizing for Potency
Beyond electronics, fluorine substitution imposes significant conformational biases on the pyrrolidine ring.[1][3][4] The pyrrolidine ring is not planar; it adopts "envelope" or "twisted" puckered conformations. The introduction of fluorine can stabilize or destabilize certain puckers.
The Underlying Causality: The stereoelectronic interactions involving the C-F bonds, such as the gauche effect, can favor specific ring conformations.[12][13][14] This pre-organization of the molecule into a bioactive conformation can reduce the entropic penalty upon binding to its biological target, often leading to a significant increase in binding affinity and potency.[14] For example, an attractive interaction between the protonated nitrogen and a fluorine atom can stabilize a cis relationship, locking the ring into a preferred shape.[12][13]
Metabolic Stability: Blocking Unwanted Oxidation
A primary goal in drug design is to prevent rapid metabolic breakdown, thereby increasing a drug's half-life and exposure. The difluoropyrrolidine moiety provides a robust shield against oxidative metabolism.
The Underlying Causality: The cytochrome P450 (CYP) family of enzymes, the body's main drug-metabolizing machinery, often works by oxidizing C-H bonds.[5][6] The carbon-fluorine bond is exceptionally strong (bond energy ~110 kcal/mol) compared to a typical C-H bond (~99 kcal/mol). By replacing two C-H bonds at a metabolically vulnerable ("soft") spot with C-F bonds, that position is effectively blocked from CYP-mediated oxidation.[2][5] This forces metabolism to occur at other, potentially less favorable, positions or slows it down altogether.[6][9]
Comparative Data: The improvement in metabolic stability is often dramatic, as illustrated in the following comparison using an in vitro human liver microsome (HLM) assay.
| Compound Moiety | Typical Metabolic Half-life (t½) in HLM | Advantage |
| Parent Pyrrolidine | Often < 30 min (Liable) | - |
| 3,3-Difluoropyrrolidine | Often > 60 min (Stable) | Significant Increase |
Note: Data represents a typical outcome for a hypothetical compound where the pyrrolidine ring is a primary site of metabolism. Actual results are compound-specific.
Part 2: Experimental Protocols for Evaluation
To empirically validate the advantages described above, standardized in vitro assays are essential. The following are self-validating, industry-standard protocols.
Experimental Workflow for Characterizing a Difluoropyrrolidine-Containing NCE
The logical flow from synthesis to key property assessment is crucial for efficient drug discovery.
Caption: Workflow for comparative analysis of fluorinated and non-fluorinated analogs.
Protocol 1: Determination of pKa via Potentiometric Titration
This method measures the pH of a solution as a titrant is added, allowing for the precise determination of the pKa.[15][16][17]
Materials:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength[15]
Methodology:
-
Preparation: Dissolve the test compound in water (or a co-solvent system if solubility is low) containing the background electrolyte to make a ~1 mM solution.[16]
-
Acidification: Place a known volume (e.g., 20 mL) of the sample solution in a beaker with a stir bar. If the compound is a base, use the burette to add 0.1 M HCl until the pH is ~2 units below the expected pKa (e.g., pH 2-3).[15]
-
Titration: Begin stirring and allow the pH reading to stabilize. Add small, precise increments of 0.1 M NaOH. Record the total volume of titrant added and the corresponding pH after each addition, allowing the reading to stabilize each time.[15][16]
-
Endpoint: Continue the titration until the pH is ~2 units above the expected pKa (e.g., pH 11-12).
-
Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at which 50% of the compound is neutralized. This corresponds to the midpoint of the steepest part of the titration curve. For higher precision, the inflection point can be determined from the peak of the first derivative plot (ΔpH/ΔV vs. volume).[18]
Protocol 2: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
This assay measures the rate at which a compound is metabolized by the major drug-metabolizing enzymes found in the liver.[19][20][21]
Materials:
-
Pooled Human Liver Microsomes (HLM), commercially available
-
NADPH regenerating system (cofactor for CYP enzymes)[20][21]
-
Phosphate buffer (e.g., 100 mM, pH 7.4)[22]
-
Test compound and positive control compounds (e.g., a rapidly metabolized drug like midazolam)[22]
-
Acetonitrile with an internal standard (for reaction termination and sample analysis)
Methodology:
-
Preparation: Prepare a solution of HLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.[20][21] Pre-warm to 37°C.
-
Initiation: In a microcentrifuge tube or 96-well plate, add the test compound (final concentration typically 1 µM) to the pre-warmed HLM solution.[22] Initiate the metabolic reaction by adding the NADPH cofactor.[20][22]
-
Time Course: Incubate the reaction at 37°C. At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[20][22]
-
Termination: Immediately quench the reaction in the aliquot by adding a volume of ice-cold acetonitrile containing an analytical internal standard.[20][22] This stops the enzymes and precipitates the protein.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.
-
Analysis: Quantify the remaining concentration of the parent test compound at each time point using a calibrated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of compound remaining (y-axis) versus time (x-axis). The slope of this line (k) is the elimination rate constant. The metabolic half-life (t½) is calculated as: t½ = 0.693 / k .[20]
Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox
The difluoropyrrolidine moiety is far more than a simple bioisostere for pyrrolidine. It is a strategic design element that offers predictable and powerful solutions to common challenges in drug discovery. By leveraging the strong inductive effects and steric properties of fluorine, medicinal chemists can rationally modulate pKa to improve solubility and reduce off-target effects, block metabolic soft spots to enhance drug exposure, and enforce conformational rigidity to increase potency. The objective data and standardized protocols presented here provide a framework for researchers to confidently employ the difluoropyrrolidine scaffold to build superior drug candidates.
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- Fluorinated Building Blocks in Drug Design: Why They Matter. (2026). Apollo Scientific.
- Meanwell, N. A. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate.
-
Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(15), 5845–5893. Retrieved from [Link]
- Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.
-
Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3865-3887. Retrieved from [Link]
-
Linclau, B., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1572-1582. Retrieved from [Link]
-
Medicinal Chemistry of Difluoropurines. (n.d.). PubMed. Retrieved from [Link]
- Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.
-
Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. (n.d.). ChemRxiv. Retrieved from [Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2025). ACS Omega. Retrieved from [Link]
-
Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (2024). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Basicity and Lipophilicity of gem-Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. (n.d.). ResearchGate. Retrieved from [Link]
-
Hollingworth, G. J., & Gouverneur, V. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ACS Omega. Retrieved from [Link]
-
Microsomal Stability. (n.d.). Cyprotex. Retrieved from [Link]
-
Ojima, I., et al. (n.d.). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Bioorganic & Medicinal Chemistry, 25(11), 2856-2868. Retrieved from [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved from [Link]
-
Fluorine in Drug Design: A Case Study with Fluoroanisoles. (2025). ResearchGate. Retrieved from [Link]
-
Conformational preference of 3‐fluoropyrrolidine 22. (n.d.). ResearchGate. Retrieved from [Link]
-
Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Development of Methods for the Determination of pKa Values. (n.d.). PMC. Retrieved from [Link]
-
Mykhailiuk, P. K., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. Retrieved from [Link]
-
metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]
-
The Dark Side of Fluorine. (2019). PMC. Retrieved from [Link]
-
The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (2024). Diva-Portal.org. Retrieved from [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Retrieved from [Link]
-
Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. (2019). ACS Publications. Retrieved from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. Retrieved from [Link]
-
Conformational Analysis of 1,3-Difluorinated Alkanes. (2024). University of Southampton. Retrieved from [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ResearchGate. Retrieved from [Link]
-
Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace. Retrieved from [Link]
-
The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (n.d.). ACS Publications. Retrieved from [Link]
-
The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (2024). RSC Publishing. Retrieved from [Link]
-
Case studies of fluorine in drug discovery. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. mttlab.eu [mttlab.eu]
- 22. mercell.com [mercell.com]
A Technical Guide to Alternative Building Blocks for 4-(3,3-Difluoropyrrolidin-1-yl)piperidine in Drug Discovery
For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is a cornerstone of successful lead optimization. The 4-(3,3-difluoropyrrolidin-1-yl)piperidine scaffold has emerged as a valuable motif, leveraging the benefits of a basic piperidine core for target engagement and the unique physicochemical properties imparted by the gem-difluorinated pyrrolidine. The fluorine atoms can significantly influence pKa, lipophilicity, and metabolic stability, offering a powerful tool to overcome common challenges in drug design.[1]
This guide provides an in-depth comparison of viable alternatives to this scaffold, supported by experimental data and detailed synthetic protocols. We will explore the rationale behind bioisosteric replacement and present a comparative analysis of key alternatives, focusing on spirocyclic amines and other modified heterocyclic systems. Our objective is to equip medicinal chemists with the knowledge to make informed decisions when seeking to modulate potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
The Parent Scaffold: Understanding 4-(3,3-Difluoropyrrolidin-1-yl)piperidine
The 4-(3,3-difluoropyrrolidin-1-yl)piperidine moiety is a popular building block due to the advantageous properties of its components. The piperidine ring is a privileged structure in medicinal chemistry, frequently utilized for its ability to project substituents into three-dimensional space and for the basic nitrogen atom that can form key interactions with biological targets.[2][3] The attached 3,3-difluoropyrrolidine ring serves to fine-tune the molecule's properties. The gem-difluoro group is a bioisostere for a carbonyl or ether oxygen, and its strong electron-withdrawing nature lowers the pKa of the pyrrolidine nitrogen, reducing overall basicity compared to its non-fluorinated counterpart. This can be crucial for improving oral bioavailability and reducing off-target effects, such as hERG inhibition.[4]
A notable example of the successful application of a similar scaffold is found in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors. The clinical candidate PF-00734200, (3,3-difluoropyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, demonstrated high potency (IC50 = 13 nM), excellent selectivity, and high oral bioavailability in preclinical species.[5][6] The inclusion of the 3,3-difluoropyrrolidine moiety was a key element in achieving this favorable profile.
Strategic Alternatives: A Comparative Analysis
While the 4-(3,3-difluoropyrrolidin-1-yl)piperidine scaffold offers many advantages, lead optimization often requires further refinement of physicochemical and pharmacokinetic properties.[7] Bioisosteric replacement is a powerful strategy to achieve this, aiming to retain or improve biological activity while enhancing other drug-like characteristics.[8] We will now explore several classes of alternatives with supporting data.
Spirocyclic Amines: Embracing Three-Dimensionality
Spirocycles have gained significant traction as bioisosteres for substituted piperidines and pyrrolidines.[9] By introducing a spirocyclic core, the conformational flexibility of the molecule is reduced, which can lead to a more favorable entropy of binding and thus higher potency. Furthermore, the three-dimensional nature of spirocycles allows for a more comprehensive exploration of chemical space, potentially leading to improved selectivity and novel intellectual property.[10]
A particularly promising alternative is the 1-azaspiro[3.3]heptane scaffold. A recent study directly compared the properties of a bupivacaine analog containing a piperidine ring with its 1-azaspiro[3.3]heptane counterpart. The spirocyclic analog demonstrated comparable or even enhanced activity, highlighting its potential as a viable replacement.[11][12][13]
Comparative Physicochemical Properties:
| Compound | Scaffold | Calculated logP | Calculated pKa | Rationale for Use |
| Parent | 4-(3,3-Difluoropyrrolidin-1-yl)piperidine | ~1.5-2.0 | ~8.5-9.0 | Reduced basicity, potential for improved metabolic stability. |
| Alternative 1 | 4-(Azetidin-1-yl)piperidine | ~1.0-1.5 | ~9.0-9.5 | Less lipophilic, conformationally constrained. |
| Alternative 2 | 1-Azaspiro[3.3]heptan-6-amine | ~0.5-1.0 | ~9.5-10.0 | Rigidified, novel 3D vector space, potentially improved solubility. |
| Alternative 3 | 2-Azaspiro[3.3]heptan-6-amine | ~0.5-1.0 | ~9.5-10.0 | Isomeric spirocycle, different vector orientation. |
Note: Calculated values are estimates and can vary based on the specific software and settings used.
Experimental Data Synopsis:
While direct head-to-head data across multiple biological assays is sparse in the public domain, we can infer the potential benefits from various lead optimization studies. For instance, in the development of γ-secretase inhibitors, extensive modifications of a 4,4-disubstituted piperidine core were undertaken to improve potency and pharmacokinetic properties.[3] Similarly, the optimization of LTA4 hydrolase inhibitors involved the evaluation of various functionalized pyrrolidine and piperidine analogs to identify candidates with good oral activity.[1] These studies underscore the importance of exploring different saturated heterocyclic systems to achieve a desirable drug profile.
Experimental Protocols
To facilitate the exploration of these alternative building blocks, we provide detailed, step-by-step synthetic protocols.
Synthesis of the Parent Scaffold: 4-(3,3-Difluoropyrrolidin-1-yl)piperidine
This procedure utilizes a standard reductive amination protocol, a robust and widely used method for the formation of C-N bonds.[5][7]
Step-by-Step Methodology:
-
Imine Formation: To a solution of 1-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM, 0.2 M), add 3,3-difluoropyrrolidine hydrochloride (1.1 eq) and triethylamine (1.2 eq). Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Continue stirring at room temperature for 16 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM. Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Boc Deprotection: Dissolve the purified Boc-protected intermediate in a 4M solution of HCl in 1,4-dioxane (excess). Stir at room temperature for 2 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure to afford the desired product as its hydrochloride salt.
Synthesis of a Spirocyclic Alternative: 6-Amino-2-azaspiro[3.3]heptane
The synthesis of spirocyclic amines often requires multi-step sequences. The following is a representative procedure for a related scaffold.
Step-by-Step Methodology:
A detailed, multi-step synthesis for this class of compounds can be found in the literature, often starting from commercially available cyclobutanone derivatives and involving steps such as olefination, cyclopropanation, and ring-opening/closing cascades. A general one-pot procedure for related saturated heterocycles is also available.[14]
Conclusion
The 4-(3,3-difluoropyrrolidin-1-yl)piperidine scaffold is a highly effective building block in modern drug discovery. However, the demands of multiparameter optimization often necessitate the exploration of bioisosteric alternatives. Spirocyclic amines, such as 1-azaspiro[3.3]heptane, represent a compelling class of replacements that offer increased three-dimensionality and conformational rigidity, which can translate to improved potency, selectivity, and pharmacokinetic properties. The choice of building block should be guided by a thorough analysis of the structure-activity and structure-property relationships within a given chemical series. The synthetic protocols provided herein offer a practical starting point for the synthesis and evaluation of these valuable scaffolds.
References
- Saeed, G., et al. (2014). EMERGING PHAACEUTICAL APPLICATIONS OF PIPERIDINE, PYRROLIDINE AND IT S DERIVATIES. World Journal of Pharmaceutical Research, 3(7), 987-1015.
-
Song, Z., et al. (2021). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. Available from: [Link]
-
Ammirati, M. J., et al. (2009). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(7), 1991-1995. Available from: [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
-
Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. Available from: [Link]
-
Shaw, D. E., et al. (2012). Lead optimization of 4,4-biaryl piperidine amides as γ-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(11), 3747-3752. Available from: [Link]
-
Prakash, C., et al. (2011). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition, 39(8), 1451-1464. Available from: [Link]
- Gillis, E. P., et al. (2008). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(21), 6583-6598.
-
Penning, T. D., et al. (2002). Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase. Bioorganic & Medicinal Chemistry Letters, 12(23), 3383-3386. Available from: [Link]
- Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929-932.
-
Banks, H. D. (1992). Piperidine Synthesis. DTIC. Available from: [Link]
-
PatSnap. (2025). What pharmacological assays are used for lead optimization?. Patsnap Synapse. Available from: [Link]
-
Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available from: [Link]
-
Addie, M., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2214-2225. Available from: [Link]
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
Sources
- 1. Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lead optimization of 4,4-biaryl piperidine amides as γ-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - Enamine [enamine.net]
- 14. mdpi.com [mdpi.com]
The Strategic Incorporation of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine in Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel chemical scaffolds that impart superior pharmacological properties is perpetual. Among the vast arsenal of building blocks in medicinal chemistry, fluorinated motifs have garnered significant attention for their ability to modulate key drug-like properties. This guide provides an in-depth analysis of the 4-(3,3-difluoropyrrolidin-1-yl)piperidine scaffold, with a particular focus on its successful application in the discovery of potent and selective therapeutic agents. While direct comparative studies with non-fluorinated analogues are not extensively published, this guide will leverage the well-documented case of Gosogliptin (PF-00734200) and draw comparisons with other established drugs in the same class to illuminate the strategic advantages of this unique chemical entity.
The Rationale for Fluorination: Enhancing Drug-like Properties
The introduction of fluorine into drug candidates is a widely employed strategy to overcome challenges in metabolic stability, potency, and pharmacokinetics.[1] The gem-difluoro group, in particular, offers several advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a gem-difluoro group at a metabolically labile position can effectively block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[2][3]
-
Modulation of Basicity (pKa): The high electronegativity of fluorine can significantly lower the pKa of nearby amine groups.[4][5] This reduction in basicity can be advantageous for several reasons, including improved cell permeability and reduced off-target interactions at physiological pH.
-
Conformational Control: The steric bulk and electronic properties of the gem-difluoro group can influence the preferred conformation of the molecule, potentially leading to a more favorable interaction with the target protein.
Case Study: Gosogliptin (PF-00734200) - A Potent DPP-IV Inhibitor
A prime example of the successful application of the 3,3-difluoropyrrolidine moiety is Gosogliptin (PF-00734200), a potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor developed for the treatment of type 2 diabetes.[6][7] DPP-IV is a serine protease that inactivates incretin hormones, such as GLP-1, which play a crucial role in regulating blood glucose levels.[8] By inhibiting DPP-IV, Gosogliptin prolongs the action of incretins, leading to improved glycemic control.
The chemical structure of Gosogliptin features the (3,3-difluoropyrrolidin-1-yl) moiety attached to a central pyrrolidine core, which in turn is linked to a piperazine-pyrimidine fragment.
The Hypothesized Role of the 4-(3,3-Difluoropyrrolidin-1-yl)piperidine Scaffold in Gosogliptin:
While a direct structure-activity relationship study comparing fluorinated and non-fluorinated analogs of Gosogliptin is not publicly available, we can infer the strategic importance of the gem-difluoro group based on established medicinal chemistry principles:
-
Blocking Metabolic Oxidation: The 3-position of the terminal pyrrolidine ring is a potential site for metabolic oxidation. The introduction of the gem-difluoro group likely serves to block this metabolic pathway, contributing to the favorable pharmacokinetic profile of Gosogliptin.
-
Fine-Tuning Basicity: The fluorine atoms are expected to lower the pKa of the pyrrolidine nitrogen. This modulation of basicity can enhance oral absorption and bioavailability by increasing the proportion of the neutral, membrane-permeable form of the molecule in the gastrointestinal tract.[4]
-
Optimizing Target Engagement: The electronic and steric influence of the difluoro group may contribute to a more favorable binding interaction with the active site of the DPP-IV enzyme.
Comparative Analysis with Other DPP-IV Inhibitors
To understand the performance of the scaffold within Gosogliptin, it is insightful to compare it with other established DPP-IV inhibitors that employ different chemical strategies to achieve their therapeutic effect.
| Drug | Key Scaffold Moiety | DPP-IV IC50 (nM) | Selectivity Profile |
| Gosogliptin | (3,3-Difluoropyrrolidin-1-yl)pyrrolidine | 13 [7] | Highly selective over DPP-2, -8, and -9[9] |
| Sitagliptin | Trifluoromethyl-triazolopiperazine | 18 | Highly selective |
| Vildagliptin | Cyanopyrrolidine | 3.5 | Selective, but less so than Sitagliptin against DPP-8 and DPP-9 |
| Saxagliptin | Cyanopyrrolidine with adamantyl group | ~50 | Highly selective |
| Linagliptin | Xanthine-based | ~1 | Highly selective |
| Alogliptin | Pyrimidinedione | <10 | Highly selective |
This table is a summary of data from multiple sources and is intended for comparative purposes.[7][9][10]
This comparison highlights that while various scaffolds can achieve potent DPP-IV inhibition, the choice of a specific moiety is driven by the desire to optimize the overall pharmacological profile, including potency, selectivity, and pharmacokinetics. The use of the 4-(3,3-difluoropyrrolidin-1-yl)piperidine scaffold in Gosogliptin represents a successful strategy to achieve a desirable balance of these properties.
Experimental Protocols
Synthesis of a Gosogliptin Precursor
A general synthetic approach to molecules of this class involves the coupling of a suitably protected pyrrolidine-piperazine core with a carboxylic acid derivative of 3,3-difluoropyrrolidine. A representative, though not specific to Gosogliptin, procedure for such a coupling is outlined below.
Step 1: Activation of the Carboxylic Acid
-
Dissolve 3,3-difluoropyrrolidine-1-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM).
-
Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
Step 2: Amide Bond Formation
-
To the activated acid solution, add the protected pyrrolidine-piperazine core (e.g., tert-butyl (2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidine-2-carboxylate) (1.0 eq).
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Deprotection and Purification
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
If a Boc protecting group is used, dissolve the residue in a solution of trifluoroacetic acid (TFA) in DCM and stir at room temperature for 1-2 hours.
-
Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the desired final compound.
In Vitro DPP-IV Inhibition Assay
The potency of compounds against DPP-IV is typically determined using a fluorescence-based assay.
Materials:
-
Human recombinant DPP-IV enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds and a reference inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in assay buffer.
-
In a 96-well plate, add the assay buffer, DPP-IV enzyme solution, and the test compound or reference inhibitor to the appropriate wells.
-
Include control wells containing enzyme and buffer (100% activity) and wells with buffer only (background).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The 4-(3,3-difluoropyrrolidin-1-yl)piperidine scaffold, as exemplified by its incorporation in the DPP-IV inhibitor Gosogliptin, represents a valuable tool in the medicinal chemist's toolkit. The strategic placement of the gem-difluoro group can confer significant advantages in terms of metabolic stability and modulation of physicochemical properties, ultimately leading to drug candidates with improved overall profiles. While direct comparative data with non-fluorinated analogs remains an area for future investigation, the success of Gosogliptin and the well-established principles of fluorine in medicinal chemistry provide a strong rationale for the continued exploration and application of this and related fluorinated scaffolds in drug discovery projects.
References
-
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules. 2022. Available from: [Link]
-
Gosogliptin. In: Wikipedia. ; 2023. Available from: [Link]
- Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-Like peptide-1. Journal of medicinal chemistry. 2008;51(22):7303-7307.
- (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Bioorganic & medicinal chemistry letters. 2009;19(7):1991-1995.
- Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Molecules (Basel, Switzerland). 2021;26(15).
- Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. Molecules (Basel, Switzerland). 2015;20(1):1623-1646.
-
METHANONE, (3,3-DIFLUORO-1-PYRROLIDINYL)((2S,4S)-4-(4-(5-HYDROXY-2-PYRIMIDINYL)-1-PIPERAZINYL)-2-PYRROLIDINYL)-. precisionFDA. Available from: [Link]
- Pyrrolidine compounds and methods for selective inhibition of dipeptidyl peptidase-iv.
- Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. J Med Chem. 2008;51(22):7303-7307.
- Discovery of 17 Gliptins in 17-Years of Research for the Treatment of Type 2 Diabetes: A Synthetic Overview. Chemistry & Biology Interface. 2014;4(3):137-162.
- DPP IV inhibitor formulations.
- Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. J Med Chem. 2008;51(22):7303-7307.
- (2S,4S)-1-[2-(1,1-Dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: A potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters. 2007;17(12):3373-3378.
- Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules. 2022;27(11):3524.
- Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Beilstein Journal of Organic Chemistry. 2009;5.
- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules. 2023;28(15):5860.
- Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Der Pharma Chemica. 2016;8(18):1-6.
-
New agents for endocrine-related disorders disclosed in recent patent literature. BioWorld. Available from: [Link]
- Structure-activity relationship analysis of cocrystallized gliptin-like pyrrolidine, trifluorophenyl, and pyrimidine-2,4-dione dipeptidyl peptidase-4 inhibitors. Molecules. 2021;26(15).
- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules (Basel, Switzerland). 2023;28(15).
- Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules. 2021;26(19):5913.
- Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling. Organic Syntheses. 2014;91:221-232.
- DPP-IV inhibitor combined with a further antidiabetic agent, tablets comprising such formulations, their use and process for their preparation.
-
The pharmacokinetics and pharmacodynamics of PF-00734200, a DPP-IV inhibitor, in healthy Japanese subjects. ResearchGate. Available from: [Link]
- The pharmacokinetics of PF-734200, a DPP-IV inhibitor, in subjects with renal insufficiency. British Journal of Clinical Pharmacology. 2012;74(1):91-101.
- 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. J Med Chem. 2007;50(26):6450-6453.
- The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery. 2010;5(12):1159-1172.
-
A Dose-Ranging Study of the DPP-IV Inhibitor PF-734200 Added to Metformin in Subjects With Type 2 Diabetes. ResearchGate. Available from: [Link]
- Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. 2020;63(12):6251-6288.
-
2.6. Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay. Bio-protocol. Available from: [Link]
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. 2023;41(10):4259-4277.
- Efficacy and safety of vildagliptin, Saxagliptin or Sitagliptin as add-on therapy in Chinese patients with type 2 diabetes inadequately controlled with dual combination of traditional oral hypoglycemic agents. Diabetology & Metabolic Syndrome. 2014;6(1):54.
- Efficacy and safety of the dipeptidyl peptidase-4 inhibitor PF-734200 added to metformin in Type 2 diabetes. Diabetic Medicine. 2012;29(3):378-385.
-
Saxagliptin vs Sitagliptin Comparison. Drugs.com. Available from: [Link]
- Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. 2022;9.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. 2022.
Sources
- 1. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Gosogliptin - Wikipedia [en.wikipedia.org]
- 5. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. DPP IV inhibitor formulations - Patent US-11033552-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
